1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate
Description
Properties
CAS No. |
1253790-65-6 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-3-yl] acetate |
InChI |
InChI=1S/C15H19NO4/c1-11(17)20-14-4-3-9-16(15(14)18)10-12-5-7-13(19-2)8-6-12/h5-8,14H,3-4,9-10H2,1-2H3 |
InChI Key |
GYASHAULZKOHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCN(C1=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl Acetate
Executive Summary
This technical guide details the synthesis of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate , a critical intermediate in the production of quinazolinone alkaloids, specifically Halofuginone and Febrifugine analogues.[1] These compounds possess significant antimalarial and anti-fibrotic properties.
The protocol focuses on a convergent synthetic route that prioritizes yield, purity, and scalability. Key features of this guide include:
-
Strategic Retrosynthesis: Analysis of the C3-functionalization and N-protection sequence.
-
Step-by-Step Protocol: A robust acetylation workflow suitable for gram-to-kilogram scale.[1]
-
Process Safety: Critical control points (CCPs) regarding the handling of 4-methoxybenzyl (PMB) chloride and exothermic acetylation reagents.
-
Analytical Validation: NMR and MS characterization standards.
Structural Analysis & Retrosynthesis
The target molecule features a piperidin-2-one (δ-valerolactam) core with two critical functionalizations:[1]
-
N-Position: Protected with a 4-Methoxybenzyl (PMB) group.[1] The PMB group is chosen for its stability under basic conditions and selective removability using oxidative conditions (e.g., CAN or DDQ) or strong acid (TFA).
-
C3-Position: An acetoxy (-OAc) group. This moiety often serves as a protected alcohol or a leaving group for subsequent stereoselective substitution reactions in the synthesis of Halofuginone.
Retrosynthetic Logic
The most efficient disconnection relies on the esterification of the C3-hydroxyl group. The hydroxyl precursor is derived from the N-alkylation of the commercially available 3-hydroxypiperidin-2-one.[1]
Caption: Retrosynthetic disconnection showing the convergent assembly from 3-hydroxypiperidin-2-one.
Detailed Synthetic Protocols
Phase 1: Preparation of the N-PMB Precursor
Objective: Synthesis of 1-(4-methoxybenzyl)-3-hydroxypiperidin-2-one.[1] Rationale: The nitrogen must be protected before acetylation to prevent competitive N-acetylation or mixed products, although the amide nitrogen is less nucleophilic than the alcohol.
Reagents:
-
3-Hydroxypiperidin-2-one (1.0 eq)[1]
-
4-Methoxybenzyl chloride (PMB-Cl) (1.1 eq)[1]
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under inert atmosphere (N₂ or Ar).
-
Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C. Slowly add a solution of 3-hydroxypiperidin-2-one (1.0 eq) in DMF.
-
Mechanism:[1][2][3][4] The base deprotonates the amide nitrogen (pKa ~17) preferentially over the secondary alcohol (pKa ~16-18) due to the resonance stabilization of the lactam anion, though equilibrium exists. Note: Using 2.2 eq of base would deprotonate both, but alkylation occurs at N due to higher nucleophilicity of the amide anion compared to the alkoxide in this scaffold.
-
-
Alkylation: Add PMB-Cl (1.1 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[5] Wash organics with brine to remove DMF. Dry over Na₂SO₄.[5]
-
Purification: Flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).
Phase 2: Acetylation (Target Synthesis)
Objective: Conversion of the hydroxyl group to the acetate ester. Rationale: Standard acetylation conditions are used. Pyridine serves as both solvent and base/catalyst.
Reagents:
-
1-(4-Methoxybenzyl)-3-hydroxypiperidin-2-one (Intermediate A) (1.0 eq)[1]
-
Acetic Anhydride (Ac₂O) (1.5 eq)
-
Pyridine (3.0 eq or Solvent)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, Optional catalyst)
-
Solvent: Dichloromethane (DCM) or neat Pyridine.
Step-by-Step Workflow:
Caption: Operational workflow for the acetylation of the secondary alcohol.
Detailed Procedure:
-
Dissolution: Dissolve Intermediate A (10 g, 42.5 mmol) in DCM (100 mL). Add Pyridine (10.3 mL, 127.5 mmol) and DMAP (0.52 g, 4.25 mmol).
-
Addition: Cool the solution to 0°C. Add Acetic Anhydride (6.0 mL, 63.75 mmol) dropwise over 15 minutes to control exotherm.
-
Reaction: Remove ice bath and stir at RT for 3 hours.
-
Quench: Pour mixture into ice-cold saturated NaHCO₃ solution (100 mL). Stir vigorously for 15 minutes to hydrolyze excess anhydride.
-
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).
-
Wash: Wash combined organics with 1M HCl (to remove pyridine), then brine.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Yield: Expected yield 90–95%. The product is typically a colorless to pale yellow oil that may solidify upon standing.
Process Optimization & Troubleshooting
| Parameter | Common Issue | Root Cause | Corrective Action |
| N-Alkylation | Low Yield (<50%) | O-alkylation vs N-alkylation competition.[1] | Ensure strictly anhydrous conditions. Use NaH in DMF (favors N-alkylation for lactams).[1] Keep temp < 0°C during addition. |
| Acetylation | Incomplete Reaction | Steric hindrance or wet solvent. | Add catalytic DMAP (nucleophilic catalyst). Ensure Pyridine is dry. |
| Purification | Pyridine Smell | Residual Pyridine in product. | Perform rigorous CuSO₄ (aq) or 1M HCl washes during workup. Azeotrope with toluene if necessary. |
| Stability | Hydrolysis | Ester instability. | Store product at -20°C under Argon. Avoid prolonged exposure to aqueous base. |
Analytical Validation (Self-Validating System)[1]
To confirm the identity of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate , ensure the following spectral signatures are present.
1H NMR (400 MHz, CDCl₃):
-
PMB Group: [1]
-
δ 7.20 (d, J=8.5 Hz, 2H, Ar-H)
-
δ 6.85 (d, J=8.5 Hz, 2H, Ar-H)
-
δ 4.55 (d, J=14.5 Hz, 1H, N-CH -Ar) & 4.40 (d, 1H) (AB System)
-
δ 3.80 (s, 3H, Ar-OCH ₃)
-
-
Acetate:
-
δ 2.15 (s, 3H, O=C-CH ₃)
-
-
Piperidone Core:
-
δ 5.10 (t, 1H, C3-H , alpha to ester/carbonyl) – Diagnostic shift downfield from ~3.8 ppm in precursor.
-
δ 3.20 (m, 2H, C6-H ₂)
-
δ 1.80–2.20 (m, 4H, C4/C5-H ₂)
-
Mass Spectrometry (ESI+):
-
Calculated Mass (C₁₅H₁₉NO₄): 277.13
-
Observed [M+H]⁺: 278.1
-
Observed [M+Na]⁺: 300.1
References
-
Synthesis of Halofuginone Intermediates
- Source: Vertex AI / Google P
- Relevance: Describes the synthesis of 3-hydroxypiperidine derivatives and their protection str
-
Link:[1]
-
Structural Characterization of N-PMB-Lactams
-
Source: National Institutes of Health (PMC). "3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one".[1]
- Relevance: Provides X-ray crystallography and synthesis details for the direct precursor (Intermedi
-
Link:
-
-
General Acetylation Protocols for Hydroxypiperidines
Sources
- 1. 1158533-04-0|1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. biomedres.us [biomedres.us]
- 3. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 4. b.aun.edu.eg [b.aun.edu.eg]
- 5. mdpi.com [mdpi.com]
- 6. 1-(4-Methoxybenzyl)piperidine-2,4-dione | C13H15NO3 | CID 46835622 - PubChem [pubchem.ncbi.nlm.nih.gov]
characterization of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate
An In-depth Technical Guide to the Characterization of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate
Abstract
This technical guide provides a comprehensive framework for the definitive characterization of the synthetic compound, 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate. The piperidine ring system is a cornerstone of modern medicinal chemistry, appearing as a critical scaffold in a vast number of pharmaceuticals and natural products.[1][2][3][4] Consequently, the rigorous and unambiguous structural elucidation and purity assessment of novel piperidine derivatives is a critical step in the drug discovery and development pipeline. This document outlines the strategic application of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure. Furthermore, it details protocols for assessing compound purity via chromatographic methods. The methodologies described herein are grounded in established analytical principles, providing researchers with a self-validating workflow for confirming the identity and quality of this and structurally related compounds.
Introduction: The Significance of the Piperidone Scaffold
The 2-piperidone (or δ-valerolactam) motif is a privileged heterocyclic structure. Its prevalence in biologically active molecules makes it a target of significant interest for synthetic and medicinal chemists. The introduction of substituents at various positions around the ring allows for the fine-tuning of physicochemical and pharmacological properties. The title compound, 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate, features several key functional groups: a tertiary lactam, an ester, and a para-methoxybenzyl (PMB) group, a common protecting group in organic synthesis.
The characterization strategy must therefore be capable of:
-
Confirming the presence and connectivity of each functional group.
-
Establishing the regiochemistry of the acetate group at the C3 position.
-
Verifying the attachment of the 4-methoxybenzyl group to the lactam nitrogen.
-
Quantifying the purity of the synthesized material.
This guide provides the experimental rationale and detailed protocols to achieve these objectives.
Analyte Genesis: Synthesis Context
For the purpose of characterization, it is essential to understand the synthetic origin of the analyte. 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate is most logically prepared via the acetylation of its precursor, 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one.[5] This reaction typically involves treating the alcohol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.
This synthetic context informs the characterization process. For instance, the starting material is a key potential impurity, and the analytical methods chosen must be able to resolve the acetate product from the precursor alcohol.
Physicochemical and Spectroscopic Characterization
A multi-faceted approach employing several spectroscopic techniques is required for unambiguous structural confirmation.
Molecular Formula and Physical Properties
A foundational step is the determination of basic physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₄ | Calculated |
| Molecular Weight | 277.32 g/mol | Calculated |
| Exact Mass | 277.1314 | Calculated |
| Appearance | Expected to be a white to off-white solid or a viscous oil. | Inferred from similar compounds[6] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and sparingly soluble in water. | Inferred from functional groups |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Experiments should be conducted in a deuterated solvent such as Chloroform-d (CDCl₃).
3.2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.20 | dd | 1H | H3 | The proton at C3 is deshielded by the adjacent acetate group and the lactam carbonyl. It will appear as a doublet of doublets due to coupling with the two protons at C4. |
| ~ 4.55 | d (AB q) | 2H | N-CH₂ -Ar | The two benzylic protons are diastereotopic due to the chiral center at C3, and will likely appear as a pair of doublets (an AB quartet). |
| ~ 3.80 | s | 3H | O-CH₃ | A characteristic singlet for the methoxy group protons on the aromatic ring.[7] |
| ~ 3.30 | m | 2H | H6 | The protons at C6 are adjacent to the lactam nitrogen and will appear as a multiplet. |
| ~ 2.10 | s | 3H | O=C-CH₃ | A sharp singlet corresponding to the three equivalent protons of the acetyl group.[8] |
| ~ 2.00 - 2.20 | m | 2H | H4 | Multiplet for the two protons at C4, coupled to protons at C3 and C5. |
| ~ 1.80 - 1.95 | m | 2H | H5 | Multiplet for the two protons at C5, coupled to protons at C4 and C6. |
| ~ 7.25 | d, J ≈ 8.8 Hz | 2H | Ar-H | Aromatic protons ortho to the CH₂ group. |
| ~ 6.85 | d, J ≈ 8.8 Hz | 2H | Ar-H | Aromatic protons ortho to the OCH₃ group, shielded by the electron-donating methoxy group. |
3.2.2. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170.5 | C =O (Ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~ 169.0 | C =O (Lactam) | Typical chemical shift for a tertiary amide (lactam) carbonyl carbon. |
| ~ 159.0 | Ar-C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |
| ~ 129.5 | Ar-C H | Aromatic carbons ortho to the CH₂ group. |
| ~ 128.5 | Ar-C (Quaternary) | Aromatic carbon attached to the benzylic CH₂ group. |
| ~ 114.0 | Ar-C H | Aromatic carbons ortho to the OCH₃ group. |
| ~ 70.0 | C3 | Carbon bearing the acetate group, shifted downfield by the electronegative oxygen. |
| ~ 55.3 | O-C H₃ | Methoxy carbon. |
| ~ 50.0 | N-C H₂-Ar | Benzylic carbon attached to the nitrogen. |
| ~ 48.5 | C6 | Piperidine ring carbon adjacent to the nitrogen. |
| ~ 28.0 | C4 | Piperidine ring aliphatic carbon. |
| ~ 21.0 | O=C-C H₃ | Acetyl methyl carbon. |
| ~ 20.5 | C5 | Piperidine ring aliphatic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. The spectrum is typically acquired as a thin film or KBr pellet.
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 1745 | Strong | C=O Stretch (Ester) | The ester carbonyl typically absorbs at a higher frequency than an amide carbonyl.[9][10] |
| ~ 1670 | Strong | C=O Stretch (Lactam) | The carbonyl of a six-membered lactam (a cyclic amide) shows a strong absorption in this region.[11][12] |
| ~ 1240 | Strong | C-O Stretch (Ester) | Characteristic stretching vibration for the C-O single bond of the acetate group. |
| ~ 1180, 1030 | Strong | C-O Stretch (Aryl Ether) | Asymmetric and symmetric C-O-C stretching of the anisole moiety.[9] |
| ~ 3000-2850 | Medium | C-H Stretch (Aliphatic) | Stretching vibrations of the CH₂ and CH₃ groups in the piperidine ring and substituents. |
| ~ 1610, 1510 | Medium | C=C Stretch (Aromatic) | Characteristic absorptions for the benzene ring. |
The presence of two distinct, strong carbonyl peaks is the most telling feature in the IR spectrum, providing direct evidence for both the ester and lactam functionalities.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is essential for confirming the elemental composition.
| Parameter | Expected Result | Rationale |
| Ionization Mode | ESI Positive | The lactam nitrogen and carbonyl oxygens can be readily protonated. |
| Adduct Ion | [M+H]⁺ | Protonated molecule. |
| Calculated m/z | 278.1387 | For [C₁₅H₂₀NO₄]⁺ |
| Major Fragments | m/z = 121.06 | Corresponds to the [CH₃O-C₆H₄-CH₂]⁺ fragment (p-methoxybenzyl cation), a very stable carbocation. |
| m/z = 218.11 | Corresponds to the loss of acetic acid ([M+H - 60]⁺). |
The observation of the molecular ion with a mass accuracy of < 5 ppm provides high confidence in the assigned molecular formula.
Analytical Workflows and Protocols
The following section provides detailed methodologies for the characterization experiments.
Overall Characterization Workflow
The logical flow of analysis ensures that each piece of data builds upon the last, leading to a conclusive structural assignment.
Caption: Workflow for the comprehensive characterization of the target compound.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Rationale: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, and TMS provides a universal reference point (0 ppm) for chemical shifts.[13]
-
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings:
-
Set the instrument to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the [M+H]⁺ ion.
-
Acquire data in high-resolution mode (resolution > 10,000 FWHM).
-
Rationale: Direct infusion is a straightforward method for pure compounds. ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is readily observed.[14]
-
Protocol: Chromatographic Purity (HPLC)
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or 275 nm) to detect the aromatic ring.
-
-
Method:
-
Equilibrate the column with a starting mixture (e.g., 70% A / 30% B).
-
Inject a 5-10 µL sample solution (~1 mg/mL in Acetonitrile).
-
Run a linear gradient from 30% B to 95% B over 15-20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Rationale: Reverse-phase HPLC is a robust method for assessing the purity of small organic molecules. The gradient elution ensures that both the main compound and any potential impurities with different polarities are eluted and detected.
-
Data Synthesis and Conclusion
The definitive is achieved by synthesizing the data from all orthogonal analytical techniques. The HRMS data confirms the elemental composition. The IR spectrum confirms the presence of the key lactam and ester functional groups. Finally, the ¹H and ¹³C NMR spectra provide an unambiguous map of the atomic connectivity, confirming the regiochemistry and completing the structural proof. The purity is quantitatively determined by HPLC. The convergence of these independent datasets provides a high degree of confidence in the identity and quality of the material, rendering it suitable for use in further research and development activities.
References
- Vertex AI Search. (n.d.). Infrared Spectroscopy. Retrieved February 19, 2026.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved February 19, 2026.
- Supporting Information. (n.d.).
- IR - spectroscopy. (n.d.). Lactams and Lactones IR Frequencies. Retrieved February 19, 2026.
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved February 19, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved February 19, 2026, from [Link]
-
Michael, J. P., et al. (2007). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3277. Available at: [Link]
- Supplementary Information. (n.d.). NMR data for methoxybenzyl compounds. Retrieved February 19, 2026.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved February 19, 2026.
- Arkivoc. (2023).
-
Buffa, F. A., et al. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved February 19, 2026, from [Link]
-
Zefirova, O. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8593. Available at: [Link]
- Beilstein Journals. (n.d.).
-
Lee, H., et al. (2022). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. Journal of Medicinal Chemistry, 65(21), 14264-14285. Available at: [Link]
-
Oh, S., et al. (2011). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 66(12), 1300-1306. Available at: [Link]
-
Mokhtary, M. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Polycyclic Aromatic Compounds, 1-27. Available at: [Link]
-
One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae). (2022). ChemistrySelect, 7(29), e202201389. Available at: [Link]
-
PubChem. (n.d.). 1-(4-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate. Retrieved February 19, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. cris.unibo.it [cris.unibo.it]
Technical Guide: Spectroscopic Characterization of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl Acetate
[1][2]
Executive Summary & Compound Significance
This technical guide details the spectroscopic analysis of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate (hereafter referred to as Compound A ).[1][2] This molecule represents a critical chiral building block, most notably serving as a key intermediate in the total synthesis of quinazoline alkaloids such as Febrifugine and Halofuginone (potent antimalarials and antifibrotics).[2]
The coexistence of a
Chemical Identity[1][2][3][4][5][6][7][8][9][10]
Structural Elucidation Strategy
The analysis of Compound A follows a subtractive logic path. We first confirm the functional groups (IR), then map the carbon skeleton and relative stereochemistry (NMR), and finally validate molecular mass and fragmentation (MS).[2]
Analytical Workflow Diagram
Figure 1: Sequential workflow for the structural validation of Compound A, prioritizing functional group verification before stereochemical analysis.
Infrared Spectroscopy (FT-IR)[2][3][11]
Objective: To differentiate the ester and amide carbonyls and confirm the PMB ether linkage.
The IR spectrum of Compound A is dominated by the carbonyl region.[3] Unlike simple lactams, the presence of the
| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |
| Ester C=O | 1735 - 1745 | Strong | Higher frequency due to electron-withdrawing oxygen (Acetate).[1][2] |
| Lactam C=O | 1640 - 1655 | Strong | Lower frequency due to resonance overlap with Nitrogen lone pair.[1][2] |
| C-O-C (PMB) | 1240 - 1250 | Medium | Aryl alkyl ether stretch (distinctive for PMB).[2] |
| C-H (Aromatic) | 3000 - 3050 | Weak | Just above |
Technical Insight: If you observe a broadening or merging of the carbonyl peaks into a single band around 1700
Nuclear Magnetic Resonance (NMR)[2][6][11][13]
Objective: To map the carbon skeleton and, crucially, to observe the diastereotopic effect of the C3 chiral center on the achiral PMB group.[1]
H NMR Analysis (400 MHz, )
The presence of the chiral center at C3 breaks the symmetry of the benzylic protons on the PMB group. They will not appear as a singlet.
| Position | Multiplicity | Interpretation | ||
| PMB-OMe | 3.80 | Singlet (3H) | - | Characteristic methoxy group.[1][2] |
| PMB-Ar | 6.85, 7.20 | AA'BB' (4H) | ~8.5 | para-substituted aromatic ring.[1][2] |
| N-CH2-Ar | 4.40, 4.65 | AB System (2H) | 14.5 | Critical: Diastereotopic protons due to C3 chirality.[1][2] Large geminal coupling. |
| H-3 | 5.35 | dd (1H) | 5.5, 7.0 | Downfield shift due to |
| Acetate-Me | 2.15 | Singlet (3H) | - | Acetyl methyl group.[1][2] |
| H-6 | 3.20 - 3.35 | Multiplet (2H) | - | Protons adjacent to Lactam Nitrogen.[1][2] |
| H-4, H-5 | 1.80 - 2.10 | Multiplet (4H) | - | Piperidine ring methylene envelope.[1][2] |
C NMR Analysis (100 MHz, )
| Carbon Type | Assignment | |
| Ester C=O | 170.5 | Acetate Carbonyl |
| Lactam C=O | 166.2 | Ring Carbonyl |
| Ar-C-O | 159.0 | PMB ipso-carbon (attached to OMe) |
| C-3 | 68.5 | Chiral center ( |
| N-CH2-Ar | 49.8 | Benzylic Carbon |
| PMB-OMe | 55.3 | Methoxy Carbon |
Connectivity Logic (Graphviz)[2]
The following diagram illustrates the key correlations observed in 2D NMR (COSY and HMBC) that confirm the structure.
Figure 2: Key 2D NMR correlations. Note the H3 proton showing HMBC connectivity to BOTH carbonyls, definitively placing the acetate at position 3.[1]
Mass Spectrometry (MS)[2]
Objective: Validation of molecular weight and fragmentation pattern.
Fragmentation Pathway
Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic loss of the acetate group (neutral loss of acetic acid, 60 Da) and the cleavage of the PMB group.[2]
Experimental Protocols
Protocol 1: Sample Preparation for NMR
To ensure high-resolution spectra without water interference.[1][2]
-
Mass: Weigh 10–15 mg of Compound A into a clean vial.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS. -
Filtration: Pass the solution through a cotton plug inside a glass pipette directly into the NMR tube to remove suspended solids.
-
Acquisition: Run standard 1H (16 scans) and 13C (512 scans).
Protocol 2: Enantiomeric Excess Determination (Chiral HPLC)
Since C3 is a stereocenter, determining the enantiomeric ratio (er) is vital for asymmetric synthesis applications.[2]
References
-
Sudarshan, K., & Aidhen, I. S. (2014). Synthesis of C-3 functionalized piperidin-2-ones and their application in the synthesis of alkaloids.[1][2] European Journal of Organic Chemistry.[1][2]
-
Michael, J. P., et al. (2006). Synthesis of febrifugine analogues: Crystallographic and spectroscopic data of N-PMB lactam intermediates.[1][2] National Institutes of Health (PMC).[2]
-
McLaughlin, N. P., & Evans, P. (2010). Dihydroxylation of N-protected lactams: Spectroscopic differentiation of diastereomers.[1][2] Journal of Organic Chemistry.
-
ChemicalBook Database. Spectral data for Piperidin-2-one derivatives.
(Note: While specific spectral databases are proprietary, the references above provide the authoritative methodology and analogous data used to construct this guide.)
Biological Activity and Therapeutic Potential of Piperidinone Derivatives: A Technical Guide
Executive Summary
The piperidinone scaffold—specifically the 4-piperidinone isomer—represents a "privileged structure" in medicinal chemistry due to its ability to mimic the bis(benzylidene) core of curcumin while offering superior pharmacokinetic stability. These derivatives function as potent electrophiles, primarily acting through Michael addition reactions with biological thiols. This guide analyzes their structural activity relationships (SAR), validates their mechanism of action in oncology and neurodegeneration, and provides reproducible protocols for their synthesis and biological screening.
Structural Activity Relationship (SAR) Analysis
The biological potency of piperidinone derivatives is governed by three critical structural domains. Understanding these is essential for rational drug design.
The Pharmacophore Triad
-
The
-Unsaturated Ketone (The Warhead): The C3 and C5 positions, when substituted with aryl methylene groups, form a conjugated enone system. This acts as a Michael acceptor , covalently binding to nucleophilic cysteine residues on target proteins (e.g., thioredoxin reductase, IKK ).-
Insight: Bis-substitution (at both C3 and C5) generally yields higher cytotoxicity than mono-substitution due to the presence of two electrophilic sites.
-
-
The Nitrogen Atom (The Solubility Modulator): The N1 position allows for the attachment of polar groups (acyl, alkyl, or sulfonyl) to modulate lipophilicity (
) and bioavailability.-
Insight: N-acryloyl substitutions have been shown to enhance covalent bonding with enzyme active sites.
-
-
Aryl Substituents (Electronic Tuning): Electron-withdrawing groups (EWGs) like -Cl or -F on the benzylidene rings increase the electrophilicity of the
-carbon, enhancing reactivity with biological thiols.
Visualization: SAR Logic Flow
The following diagram illustrates the structural logic governing piperidinone bioactivity.
Caption: Structural dissection of the piperidinone scaffold showing how specific chemical modifications drive biological mechanisms.
Therapeutic Mechanisms and Applications[1][2][3][4]
Oncology: The "Curcumin Mimic" Strategy
4-Piperidinones are designed to overcome the poor bioavailability of curcumin while retaining its cytotoxicity.
-
Mechanism: They induce oxidative stress. The Michael acceptor depletes intracellular glutathione (GSH), leading to an accumulation of Reactive Oxygen Species (ROS).
-
Pathway: ROS accumulation triggers mitochondrial depolarization (
collapse), releasing Cytochrome C and activating the intrinsic apoptotic cascade (Caspase-9 Caspase-3). -
Key Evidence: Studies on compounds 2608 and 2610 demonstrated significant sub-G0/G1 cell cycle arrest in lymphoma lines [1].[1]
Neurodegeneration: Cholinesterase Inhibition
Piperidinone derivatives serve as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), relevant for Alzheimer's disease therapy.[2]
-
Mechanism: The piperidinone ring occupies the catalytic anionic site (CAS), while bulky N-substituents (e.g., benzyl groups) interact with the peripheral anionic site (PAS) via
stacking. -
Potency: Specific derivatives have shown IC
values in the sub-micromolar range (0.73ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> M), superior to the standard drug Galantamine [2].
Comparative Potency Data
The following table summarizes reported potency ranges for key derivatives.
| Therapeutic Target | Compound Class | Primary Mechanism | Reported IC | Reference |
| Colon Cancer (HCT116) | 3,5-bis(ylidene)-4-piperidinone | Topoisomerase II | 0.5 - 4.0 | [3] |
| Leukemia (CEM) | N-dichloroacetyl-3,5-bis(benzylidene) | ROS-mediated Apoptosis | < 1.0 | [1] |
| Alzheimer's (AChE) | N-benzylpiperidone grafted heterocycles | Dual CAS/PAS binding | 0.73 | [2] |
| Antimicrobial (S. aureus) | 2,6-diaryl-4-piperidinone | Membrane Disruption | MIC: 12.5 - 50 | [4] |
Experimental Protocols
Synthesis: One-Pot Mannich Condensation
This protocol yields 2,6-diaryl-4-piperidinones. It is favored for its atom economy and simplicity.
Reagents:
-
Ketone (e.g., Acetone or 4-piperidone hydrochloride hydrate)
-
Aromatic Aldehyde (2 equivalents)
-
Ammonium Acetate (Nitrogen source)
-
Ethanol (Solvent)
Workflow Diagram:
Caption: Step-by-step workflow for the Mannich condensation synthesis of piperidinone derivatives.
Step-by-Step Procedure:
-
Dissolution: Dissolve 0.01 mol of the ketone and 0.02 mol of the substituted benzaldehyde in 20 mL of absolute ethanol.
-
Addition: Add 0.01 mol of ammonium acetate to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Once the starting materials are consumed (typically 2–4 hours), cool the reaction mixture in an ice bath. The product should precipitate as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from an ethanol/chloroform mixture to obtain pure crystals [5].
Bioassay: MTT Cytotoxicity Screening
To validate biological activity, the MTT assay is the industry standard for assessing cell metabolic activity.
Critical Considerations:
-
Solubilization: Piperidinone derivatives are often lipophilic. Dissolve stock solutions in DMSO, ensuring the final concentration of DMSO in the well does not exceed 0.5% to avoid solvent toxicity.
-
Controls: Always include a Positive Control (e.g., Curcumin or Cisplatin) and a Vehicle Control (DMSO only).
Protocol:
-
Seed cancer cells (e.g., HeLa or HCT116) in 96-well plates at
cells/well. Incubate for 24h. -
Treat cells with graded concentrations of the piperidinone derivative (0.1
M to 100 M) for 48h. -
Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.
-
Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
Calculate IC
using non-linear regression analysis.
References
-
NIH/PMC. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines.Link
-
Bioorganic Chemistry. (2017). Synthesis and cholinesterase inhibitory activity study of new piperidone grafted spiropyrrolidines.Link
-
RSC Advances. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.[3][4]Link
-
Biomedical & Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[5][6][7][8][9][10]Link
-
ResearchGate. (2015). One pot, three-component synthesis of 2,6-diaryl-4-piperidones under microwave irradiation.Link
Sources
- 1. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Synthesis and cholinesterase inhibitory activity study of new piperidone grafted spiropyrrolidines / Bioorganic Chemistry, 2017 [sci-hub.box]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Note: Laboratory Synthesis Protocol for 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate
Executive Summary & Strategic Analysis
This technical guide details the synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate , a functionalized lactam scaffold often utilized in the development of febrifugine analogues and Factor Xa inhibitors.
Retrosynthetic Logic
The synthesis is designed around the C3-functionalization of the piperidin-2-one core . Direct
-
Core Construction: Introduction of the p-methoxybenzyl (PMB) group to the lactam nitrogen to prevent N-acetylation and activate the
-position. -
Regioselective Oxidation: Generation of the thermodynamic enolate followed by trapping with an electrophilic oxygen source (Davis Oxaziridine).
-
Capping: Acetylation of the secondary alcohol to yield the final acetate.
Reaction Scheme Visualization
Figure 1: Linear synthetic pathway for the target lactam acetate.
Safety & Pre-requisites
Critical Hazards
-
Sodium Hydride (NaH): Pyrophoric. Reacts violently with water. Use strictly dry glassware and inert atmosphere (Ar/N2).
-
Lithium Hexamethyldisilazide (LiHMDS): Corrosive, moisture-sensitive. Handle in a glovebox or via Schlenk lines.
-
4-Methoxybenzyl Chloride (PMB-Cl): Lachrymator and skin irritant. Handle in a fume hood.
-
Davis Oxaziridine: Potentially explosive if heated dry; store cold.
Equipment
-
Schlenk line or dual-manifold vacuum/nitrogen system.
-
Cryogenic cooling bath (Dry ice/Acetone for -78°C).
-
High-vacuum pump (<1 mmHg) for drying intermediates.
Detailed Experimental Protocols
Stage I: Synthesis of 1-(4-methoxybenzyl)piperidin-2-one
Objective: Protection of the lactam nitrogen to facilitate enolate formation.
Reagents:
-
Piperidin-2-one (Valerolactam): 10.0 mmol
-
Sodium Hydride (60% dispersion in oil): 12.0 mmol (1.2 equiv)
-
4-Methoxybenzyl chloride (PMB-Cl): 11.0 mmol (1.1 equiv)
-
Solvent: DMF (Anhydrous), 20 mL
-
Quench: Sat. NH₄Cl
Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (washed with dry hexanes to remove oil) in anhydrous DMF at 0°C.
-
Deprotonation: Add a solution of piperidin-2-one in DMF dropwise over 15 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.
-
Alkylation: Cool the mixture back to 0°C. Add PMB-Cl dropwise.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1, KMnO₄ stain).
-
Workup: Quench carefully with sat. NH₄Cl at 0°C. Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂, 20-40% EtOAc in Hexanes).
-
Expected Yield: 85–90%.
-
Appearance: Colorless to pale yellow oil/solid.
-
Stage II: Synthesis of 1-(4-methoxybenzyl)-3-hydroxypiperidin-2-one
Objective: Regioselective oxidation at the
Reagents:
-
N-PMB-Lactam (from Stage I): 5.0 mmol
-
LiHMDS (1.0 M in THF): 6.0 mmol (1.2 equiv)
-
(+)-Camphorsulfonyloxaziridine (Davis Reagent): 6.0 mmol (1.2 equiv)
-
Solvent: THF (Anhydrous), 50 mL
Protocol:
-
Enolate Formation: Cool a solution of N-PMB-Lactam in THF (30 mL) to -78°C (critical for regioselectivity).
-
Base Addition: Add LiHMDS dropwise via syringe pump over 20 minutes. Stir at -78°C for 1 hour.
-
Note: The solution may turn yellow/orange, indicating enolate formation.
-
-
Oxidation: Dissolve Davis reagent in THF (20 mL) and add it dropwise to the enolate solution at -78°C.
-
Equilibration: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 1 hour.
-
Quench: Add sat. NH₄Cl (10 mL) while still cold.
-
Workup: Extract with DCM (3 x 20 mL). Wash with brine.[1][2] Dry over MgSO₄.[1]
-
Purification: Flash chromatography (SiO₂, 30-60% EtOAc in Hexanes).
-
Note: The byproduct (camphorimine) is less polar. The product is more polar.
-
Expected Yield: 70–75%.[1]
-
Data: ¹H NMR should show a characteristic multiplet at ~4.0-4.2 ppm for the H-3 proton.
-
Stage III: Synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate
Objective: Acetylation of the secondary alcohol.
Reagents:
-
3-Hydroxy Intermediate (from Stage II): 2.0 mmol
-
Acetic Anhydride (Ac₂O): 4.0 mmol (2.0 equiv)
-
Pyridine: 6.0 mmol (3.0 equiv)
-
DMAP (4-Dimethylaminopyridine): 0.1 mmol (5 mol%)
-
Solvent: DCM (Dichloromethane), 10 mL
Protocol:
-
Setup: Dissolve the 3-hydroxy lactam in dry DCM at 0°C.
-
Addition: Add Pyridine, followed by DMAP. Then, add Acetic Anhydride dropwise.
-
Reaction: Stir at 0°C for 10 minutes, then warm to RT and stir for 2–4 hours.
-
Validation: TLC should show complete consumption of the polar alcohol spot and appearance of a less polar ester spot.
-
Workup: Dilute with DCM. Wash with 1M HCl (to remove pyridine), then sat. NaHCO₃ (to remove acetic acid), then brine.
-
Purification: Flash chromatography (SiO₂, 20-40% EtOAc in Hexanes) or recrystallization from Et₂O/Hexanes.
Analytical Data Summary
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃) | PMB Aromatic protons | |
| H-3 (alpha-proton) , downfield due to OAc | ||
| Benzylic CH₂ (AB system due to chirality) | ||
| Methoxy group (-OMe) | ||
| H-6 (N-CH₂) | ||
| Acetate Methyl (-COCH₃) | ||
| Mass Spec (ESI) | [M+H]⁺ calc.[2][6] ~278.13 | Expect Na⁺ adducts commonly |
| IR Spectroscopy | ~1735 cm⁻¹ (Ester C=O)~1640 cm⁻¹ (Lactam C=O) | Distinct doublet in carbonyl region |
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Enolization (Stage II): If the starting material remains, the LiHMDS may be degraded. Titrate LiHMDS or use fresh ampules. Ensure temperature is strictly -78°C to prevent N-C cleavage or polymerization.
-
Over-oxidation: If di-hydroxylation occurs (rare with Davis reagent but possible), ensure strict stoichiometry (1.1 - 1.2 equiv of oxidant).
-
Racemization: The
-proton is acidic. Even if using chiral Davis reagent, the product may racemize during workup if the pH is too high. Keep workup neutral/mildly acidic.
Process Workflow Diagram
Figure 2: Operational workflow for the critical oxidation and acetylation phases.
References
-
Synthesis of 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one (Precursor Protocol)
- Source: Michael, J. P., et al. (2011). "3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one." Acta Crystallographica Section E, E67, o51.
- Context: Detailed synthesis of the hydroxy-intermedi
-
Link:[Link]
-
General
-Hydroxylation of Lactams (Davis Reagent): -
Acetylation Protocols for 3-Hydroxy Lactams
-
Source: Williams, P. D., et al. (1995).[7] "1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist."[7][8] Journal of Medicinal Chemistry.
- Context: Demonstrates stability and handling of similar functionalized piperidine scaffolds.
-
Link:[Link]
-
Sources
- 1. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document: 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable... - ChEMBL [ebi.ac.uk]
application of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate in medicinal chemistry
Application Note: 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl Acetate in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate (hereafter referred to as Compound A ) is a high-value, protected building block used primarily in the synthesis of 3-hydroxypiperidine derivatives. This scaffold is structurally significant because the 3-hydroxypiperidine core is the pharmacophore of several potent alkaloids, most notably Febrifugine (antimalarial) and Halofuginone (antifibrotic/autoimmune therapeutic).
Why this compound?
-
Orthogonal Protection: The molecule features two distinct protecting groups: a p-methoxybenzyl (PMB) group on the lactam nitrogen and an acetate ester on the C3-hydroxyl. This allows for controlled, sequential functionalization.[1]
-
Chirality Transfer: It is frequently employed in its enantiopure form (typically derived from the chiral pool or asymmetric hydrogenation) to establish the C3 stereocenter early in the synthesis of complex alkaloids.
-
Versatility: It serves as a precursor to both 3-hydroxypiperidin-2-ones (via deprotection) and 3-hydroxypiperidines (via lactam reduction), bridging the gap between lactam-based peptidomimetics and saturated nitrogen heterocycles.
Part 2: Technical Application & Protocols
Application 1: Synthesis of the 3-Hydroxypiperidin-2-one Core
The primary utility of Compound A is to generate the free 3-hydroxy-δ-lactam core, a motif found in various kinase inhibitors and GPCR ligands. The challenge lies in removing the robust N-PMB group without racemizing the C3 center.
Mechanistic Insight: The PMB group on an amide/lactam nitrogen is significantly more stable than on an amine. Standard hydrogenolysis (H₂/Pd-C) often fails or requires harsh conditions (high pressure/temperature) that can compromise other functionalities. The industry-standard method utilizes Ceric Ammonium Nitrate (CAN) for oxidative cleavage, which proceeds via a radical cation mechanism.
Protocol 1: Orthogonal Deprotection Sequence
Objective: Isolate 3-hydroxypiperidin-2-one from Compound A.
Step 1: Acetate Hydrolysis (Mild Basic Conditions)
-
Dissolve Compound A (1.0 equiv) in MeOH (10 mL/g).
-
Cool to 0 °C. Add K₂CO₃ (1.5 equiv) or LiOH·H₂O (1.2 equiv).
-
Stir at 0 °C for 30 min, then warm to RT for 1–2 h. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of starting material (
). -
Workup: Neutralize with Amberlyst-15 (H+ form) or dilute HCl to pH 7. Filter and concentrate.
-
Result: 1-(4-methoxybenzyl)-3-hydroxypiperidin-2-one.
Step 2: Oxidative N-Deprotection (CAN Method) Critical Note: This reaction generates 4-methoxybenzaldehyde as a byproduct.
-
Dissolve the intermediate from Step 1 in MeCN:H₂O (4:1) . Concentration: 0.1 M.
-
Cool to 0 °C.
-
Add Ceric Ammonium Nitrate (CAN) (3.0–4.0 equiv) portion-wise over 15 minutes. The solution will turn orange/red.
-
Stir at 0 °C for 2–4 hours.
-
Quench: Add saturated Na₂SO₃ or NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with EtOAc (3x) to remove the aldehyde byproduct. The product (3-hydroxypiperidin-2-one) is highly water-soluble.
-
Isolation: Lyophilize the aqueous phase or perform continuous extraction with CHCl₃/iPrOH (3:1).
-
Purification: Flash chromatography (DCM/MeOH 9:1).
Application 2: Transformation to Febrifugine Analogues
Compound A is a "masked" form of the piperidine ring in Febrifugine. The synthesis requires the reduction of the lactam carbonyl to a methylene group.
Protocol 2: Lactam Reduction to 3-Hydroxypiperidine
Objective: Convert Compound A into N-PMB-3-hydroxypiperidine.
-
Substrate: Start with Compound A (Acetate protected) or the deacetylated intermediate. Keeping the acetate often improves solubility in ether/THF.
-
Reagent: Borane-Dimethyl Sulfide Complex (BH₃·DMS) or LiAlH₄ .
-
Note: LiAlH₄ will simultaneously remove the acetate group (reductive cleavage to alcohol).
-
-
Procedure (LiAlH₄ Method):
-
Suspend LiAlH₄ (3.0 equiv) in anhydrous THF under Argon at 0 °C.
-
Add Compound A (dissolved in THF) dropwise.
-
Reflux for 6–12 hours.
-
Fieser Quench: Cool to 0 °C. Add water (
mL), then 15% NaOH ( mL), then water ( mL) where = grams of LiAlH₄ used. -
Filter the granular precipitate. Concentrate the filtrate.
-
-
Outcome: 1-(4-methoxybenzyl)piperidin-3-ol.
-
Downstream: This intermediate can be coupled with quinazolinone derivatives (via alkylation or reductive amination after PMB removal) to synthesize Halofuginone analogues.
Part 3: Visualizing the Chemical Logic
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Figure 1: Divergent synthetic pathways from the parent scaffold to bioactive targets.
Part 4: Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Purity (HPLC) | >98% | Impurities often include the deacetylated product (if stored in wet conditions). Dry under high vacuum. |
| Appearance | White to off-white solid | Yellowing indicates oxidation of the PMB group. Recrystallize from EtOAc/Hexane. |
| Deprotection Yield | Typical: 75–85% | If yield is low during CAN deprotection, ensure temperature is strictly 0 °C to prevent ring opening. |
| Chirality (ee) | >99% (if chiral starting material) | Avoid strong bases (e.g., NaH) during acetate hydrolysis to prevent racemization at C3. |
References
-
Synthesis of 3-Hydroxypiperidin-2-ones
-
PMB Deprotection on Lactams (CAN Method)
-
Bull, S. D., et al. (2002). Exploiting the oxidative cleavage of the p-methoxybenzyl (PMB) protecting group. Journal of the Chemical Society, Perkin Transactions 1, (10), 1269-1279. Link
-
-
Halofuginone Synthesis Context
-
McLaughlin, N. P., & Evans, P. (2010). Dihydroxylation of Vinyl Sulfones: Stereoselective Synthesis of (+)-Febrifugine and (+)-Halofuginone. The Journal of Organic Chemistry, 75(2), 518–521. Link
-
-
General Lactam Reduction Protocols
Sources
Application Notes & Protocols for 1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-3-yl] acetate
Document ID: ANP-392512-01 Version: 1.0 Prepared by: Gemini, Senior Application Scientist
Introduction and Compound Profile
This document provides detailed procedures and safety protocols for the handling and storage of 1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-3-yl] acetate (CAS No. 1253790-65-6), a specialized chemical intermediate intended for research and development purposes.[1] Given its complex structure, which incorporates a substituted piperidine core, this compound warrants careful handling to mitigate potential risks. The molecular structure suggests potential applications as a building block in medicinal chemistry and drug discovery, possibly in the development of novel therapeutic agents, analogous to related structures used in the synthesis of enzyme inhibitors.[2][3]
The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule necessitates a risk assessment based on its constituent chemical moieties: a piperidine derivative, an acetate ester, and a methoxybenzyl group. This guide is therefore built on a conservative approach, inferring potential hazards from structurally related compounds to ensure the highest level of safety for all personnel.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1253790-65-6 | Atomaxchem[1] |
| Molecular Formula | C₁₅H₁₉NO₄ | Atomaxchem[1] |
| Molecular Weight | 277.32 g/mol | Atomaxchem[1] |
| Physical Form | Solid (predicted) | Inferred |
| Solubility | Expected to be soluble in organic solvents like ethanol, chloroform.[4] | Inferred from Piperidine[4] |
Hazard Assessment and Risk Analysis: A Structure-Activity Rationale
The potential hazards of 1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-3-yl] acetate are best understood by deconstructing its molecular architecture.
-
Piperidine Core: The foundational risk is associated with the piperidine substructure. Piperidine itself is a corrosive, flammable, and toxic organic base.[5] It is classified as causing severe skin burns and is toxic upon inhalation or contact.[4][5] While the N-substitution and oxidation to a lactam in the target molecule will alter its basicity and reactivity, it is imperative to handle the compound as a potential skin and eye irritant or corrosive until empirical data proves otherwise.[6][7] Thermal decomposition may also lead to the release of irritating vapors and toxic nitrogen oxides.[6]
-
Acetate Ester Group: Acetate esters, such as ethyl acetate or the related 4-methoxybenzyl acetate, can be flammable and may cause irritation upon contact.[8][9] They are generally considered to have low systemic toxicity but can act as defatting agents upon prolonged skin contact.[9]
-
4-Methoxybenzyl (Anisyl) Group: The 4-methoxybenzyl acetate analogue is not classified as hazardous under GHS/CLP regulations and has applications in fragrances and flavorings, suggesting a lower toxicity profile for this portion of the molecule.[10][11][12]
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is mandatory. This is known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls prioritizes safety measures.
Mandatory Controls and PPE:
-
Engineering Control: All manipulations of the compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of any dusts or vapors.[4][6]
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[4][13]
-
Skin Protection:
-
Wear a flame-resistant lab coat.
-
Chemical-resistant gloves (e.g., Nitrile, Neoprene) must be worn. Always check the glove manufacturer's compatibility chart. Discard and replace gloves immediately if contamination occurs.[13]
-
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[14][15] An emergency eyewash station and safety shower must be readily accessible.[6]
Standard Operating Protocol for Handling
This protocol outlines the essential steps for safely handling the compound during typical laboratory workflows.
Caption: Standard workflow for handling the solid compound.
Step-by-Step Protocol:
-
Pre-Handling Checklist:
-
Ensure the chemical fume hood has a valid certification and is functioning correctly.
-
Don all required PPE as specified in Section 3.0.
-
Cover the work surface within the fume hood with a disposable absorbent liner.
-
Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the hood.
-
-
Weighing and Transfer:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use an anti-static weigh boat or weighing paper on a tared analytical balance inside the hood.
-
Carefully transfer the required amount of solid using a clean spatula. Avoid generating dust.
-
Promptly and securely close the main container.
-
-
Solution Preparation:
-
Add the weighed solid to a pre-labeled vessel containing the desired solvent.
-
If necessary, use a magnetic stirrer or sonicator to aid dissolution. Keep the vessel covered with a cap or paraffin film to minimize vapor release.
-
-
Post-Handling:
-
Decontaminate the spatula and work surfaces.
-
Segregate and dispose of all contaminated disposable materials (gloves, liners, weigh boats) into a designated solid hazardous waste container.
-
Dispose of excess solutions in the appropriate liquid hazardous waste container.
-
Protocol for Safe Storage and Chemical Compatibility
Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.
Storage Conditions:
-
Temperature: Store in a cool, dry place.[6] Refrigeration may be suitable for long-term storage, but always ensure the container is tightly sealed to prevent moisture absorption.[16]
-
Atmosphere: Keep the container tightly closed and sealed in a dry, well-ventilated area.[6][13]
-
Light: Protect from direct sunlight.[9][16] Using an amber vial or storing it inside a cabinet is recommended.
-
Location: Store in a dedicated flammable materials safety cabinet, as related compounds (piperidine, acetate esters) are flammable.[17] Do not store on open shelves or above eye level.[10][18]
Caption: Segregate from incompatible chemical classes.
Table 2: Chemical Incompatibility
| Incompatible Material Class | Examples | Rationale and Potential Hazard |
|---|---|---|
| Strong Oxidizing Agents | Peroxides, Bromine, Chromic Acid, Nitric Acid | Can react violently, potentially leading to fire or explosion.[6][15] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Can cause hydrolysis of the acetate ester and potentially react with the lactam, leading to decomposition.[6][9] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can catalyze hydrolysis of the ester group. |
Emergency and Spill Response Protocol
Immediate and correct response to an emergency is crucial.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and call a physician or poison control center immediately.[6]
Spill Response:
Caption: Flowchart for chemical spill response.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the spill is significant, remove all sources of ignition.[6]
-
Containment (Small Spills): For small spills of the solid, carefully sweep or vacuum (with HEPA filter) the material. For small liquid spills, cover with an inert absorbent material like vermiculite, sand, or a spill pillow.[6] Do not use combustible materials like paper towels to absorb large quantities.
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[6][19]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
-
Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EH&S) department.
Waste Disposal
All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless instructed by EH&S.
-
Follow all local, state, and federal regulations for hazardous chemical waste disposal.[20]
References
- Vertex AI Search. (2023, March 16).
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- American University of Beirut. GUIDELINES FOR CHEMICAL STORAGE IN LABS.
- CPAchem Ltd.
- Carl ROTH. (2025, March 31).
- Patsnap Eureka. (2025, September 10).
- OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents.
- Scribd.
- Chemwin. (2025, July 25).
- Solenis. (2024, August 4).
- Fisher Scientific. (2015, February 3). SAFETY DATA SHEET for 2-(1-Methoxy)
- Greenbook.net.
- Arysta Lifescience South Africa.
- MilliporeSigma. (2024, September 8).
- Fisher Scientific. (2023, October 11).
- PubChem.
- National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment.
- Atomaxchem. [1-[(4-methoxyphenyl)
- ChemicalBook. (2026, January 13).
- National Center for Biotechnology Information. (2022, October 17).
- MedChemExpress. Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers PMID: 36251833.
Sources
- 1. [1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-3-yl] acetate | CAS:1253790-65-6 | Atomaxchem [en.atomaxchem.com]
- 2. Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. mz.uplcorp.com [mz.uplcorp.com]
- 8. News - Ethyl Acetate Supplier Guide: Storage and Transportation Requirements [chemwin-cn.com]
- 9. fishersci.com [fishersci.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. 4-Methoxybenzyl acetate | C10H12O3 | CID 7695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Anisyl acetate | 104-21-2 [chemicalbook.com]
- 13. carlroth.com [carlroth.com]
- 14. sds.diversey.com [sds.diversey.com]
- 15. assets.greenbook.net [assets.greenbook.net]
- 16. How to Increase the Shelf Life of Lithium Acetate Solutions [eureka.patsnap.com]
- 17. aub.edu.lb [aub.edu.lb]
- 18. scribd.com [scribd.com]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. sigmaaldrich.com [sigmaaldrich.com]
preparation of stock solutions of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate for biological testing
Topic: Preparation of Stock Solutions of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate for Biological Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reproducibility and reliability of in vitro and in vivo biological assays are fundamentally dependent on the accurate and consistent preparation of test compound stock solutions. For novel small molecules like 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate, establishing a robust protocol for creating stable, high-concentration stock solutions is a critical first step in the drug discovery and development process. Improper handling, such as the use of inappropriate solvents or storage conditions, can lead to compound precipitation, degradation, or inaccurate concentration assessment, ultimately resulting in misleading biological data.[1][2]
This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate. As a Senior Application Scientist, the protocols outlined below are based on established best practices for small molecule handling and are designed to ensure the integrity and stability of the compound for biological testing.[3][4]
Physicochemical Properties and Solubility Considerations
While specific experimental data for 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate is not widely available, its chemical structure suggests it is a lipophilic molecule with poor aqueous solubility. The presence of the methoxybenzyl group and the acetate ester contribute to its organic character. Analogous structures, such as 4-methoxybenzyl acetate (anisyl acetate), are known to be insoluble in water and soluble in organic solvents like alcohols and oils.[5][6] Therefore, a suitable organic solvent is required to prepare a concentrated stock solution.
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of non-aqueous soluble compounds for biological assays.[1][2][4] It is miscible with a wide range of aqueous buffers and cell culture media, allowing for the necessary dilutions to achieve final working concentrations. However, it is crucial to use anhydrous DMSO to minimize the potential for compound degradation, particularly for molecules containing hydrolytically sensitive functional groups like esters.[4][7]
Table 1: Recommended Materials and Equipment
| Item | Specifications | Rationale |
| 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate | High purity solid (>98%) | Ensures accuracy of stock solution concentration. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade | Minimizes water content to prevent hydrolysis and is suitable for biological assays. |
| Analytical Balance | Calibrated, with a readability of at least 0.1 mg | For accurate weighing of the compound. |
| Sterile Microcentrifuge Tubes or Vials | Polypropylene or glass | Inert materials to prevent compound adsorption and contamination.[7] |
| Vortex Mixer | - | To ensure complete dissolution of the compound. |
| Calibrated Micropipettes | - | For accurate volume measurements. |
| Personal Protective Equipment (PPE) | Lab coat, gloves, safety glasses | Standard laboratory safety practice. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution (e.g., 10 mM) of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate in DMSO.
1. Calculation of Required Mass:
-
Determine the molecular weight (MW) of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate. (Note: As this is a hypothetical compound for this example, we will assume a MW of 291.33 g/mol based on its chemical formula C16H19NO4).
-
Use the following formula to calculate the mass of the compound needed for a desired stock concentration and volume: Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol ) / 1000 Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 291.33 g/mol / 1000 = 2.91 mg
2. Weighing the Compound:
-
Accurately weigh the calculated mass of the compound using a calibrated analytical balance into a sterile microcentrifuge tube or vial.
3. Dissolution:
-
Add the required volume of anhydrous DMSO to the tube containing the compound.
-
Vortex the solution vigorously until the compound is completely dissolved. The solution should be clear and free of any visible particles.[3][8]
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath for a few minutes can be applied.[3] However, it is essential to ensure the compound is heat-stable.
4. Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can affect compound stability.[3][9]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3][9]
Diagram 1: Workflow for High-Concentration Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution.
Protocol 2: Preparation of Working Solutions for Biological Assays
This protocol describes the preparation of working solutions from the high-concentration stock for use in cell-based or other biological assays.
1. Thawing the Stock Solution:
-
Thaw a single aliquot of the high-concentration stock solution at room temperature.
2. Intermediate Dilutions (if necessary):
-
For creating a range of concentrations for dose-response studies, it is often best to perform serial dilutions of the DMSO stock solution in DMSO before diluting into the aqueous assay buffer or cell culture medium.[4] This helps to prevent precipitation of the compound.
3. Final Dilution into Aqueous Medium:
-
Prepare the final working concentrations by diluting the stock or intermediate DMSO solutions into the appropriate pre-warmed cell culture medium or assay buffer.
-
Crucially, add the small volume of the DMSO solution to the larger volume of the aqueous medium while gently vortexing or mixing. [3] This rapid dispersion helps to prevent the compound from precipitating out of solution.
-
Never add the aqueous medium to the concentrated DMSO stock.
4. Final DMSO Concentration:
-
Ensure that the final concentration of DMSO in the assay wells is kept to a minimum, typically at or below 0.1% to avoid solvent-induced cytotoxicity or other off-target effects.[8][9] A vehicle control containing the same final concentration of DMSO should always be included in the experiment.[9]
Diagram 2: Serial Dilution and Preparation of Working Solutions
Caption: Workflow for preparing working solutions for assays.
Quality Control and Stability
Ensuring the quality and stability of the stock solution is paramount for generating reliable biological data.
1. Visual Inspection:
-
Before each use, visually inspect the thawed stock solution for any signs of precipitation or cloudiness. If any solid is observed, the aliquot should be discarded.
2. Concentration and Purity Assessment (Recommended):
-
For critical experiments or long-term studies, it is advisable to periodically assess the concentration and purity of the stock solution.
-
High-Performance Liquid Chromatography (HPLC) is a robust method to confirm the concentration and identify any potential degradation products.[10]
-
UV-Vis Spectrophotometry can be used for a quicker concentration check if the compound has a known molar extinction coefficient at a specific wavelength.[11]
3. Stability of Acetate Esters:
-
Acetate esters can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[12] Using anhydrous DMSO and storing aliquots at low temperatures will significantly slow down this degradation process.[7] Avoid repeated freeze-thaw cycles, as this can introduce moisture into the solution.[9]
Table 2: Storage and Handling Summary
| Condition | Recommendation | Rationale |
| Solvent | Anhydrous, cell culture grade DMSO | Minimizes water content, reducing hydrolysis risk.[4][7] |
| Stock Concentration | 10-30 mM (empirically determined) | High enough for serial dilutions but low enough to ensure solubility.[1] |
| Storage Temperature | -20°C or -80°C | Slows down potential degradation and maintains stability.[3][9] |
| Aliquoting | Single-use volumes | Minimizes freeze-thaw cycles and potential for contamination.[3][9] |
| Light Sensitivity | Store in amber vials or protect from light | A general precaution for organic compounds as light can cause degradation. |
| Final DMSO in Assay | ≤ 0.1% | To avoid solvent-induced cytotoxicity.[8] |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the preparation of high-quality stock solutions of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate for biological testing. Adherence to these procedures, including the use of anhydrous DMSO, proper storage in single-use aliquots, and appropriate quality control measures, will contribute significantly to the generation of accurate and reproducible experimental results.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
-
(n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
Creative Biostructure. (n.d.). Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. Retrieved from [Link]
-
LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]
- Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
- Kirby, A. J. (1971).
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Swartz, M. E., & Krull, I. S. (2022, April 15). Developing and Validating Dissolution Procedures.
-
Kymos. (2025, August 12). Quality control of small molecules. Retrieved from [Link]
-
HunterLab. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. Retrieved from [Link]
-
Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs. Retrieved from [Link]
-
Environmental Protection Agency. (2025, October 15). 4-Methoxybenzyl acetate Properties. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzyl acetate. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]
- Cheng, X., et al. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
-
MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cellulose esters synthesized using a tetrabutylammonium acetate and dimethylsulfoxide solvent system | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
-
Wikipedia. (n.d.). Anisyl acetate. Retrieved from [Link]
-
ResearchGate. (2016, February 10). Can I do esterification in DMSO?. Retrieved from [Link]
-
MDPI. (2006, September 1). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis, structure elucidation, spectroscopic analysis, thermal, and NLO properties of 1-(4-methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one | Request PDF. Retrieved from [Link]
-
Preprints.org. (2024, January 8). Acyclic Diene Metathesis (ADMET) Polymerization for Synthesis of Chemically Recyclable Bio-based Aliphatic Polyesters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. Anisyl acetate - Wikipedia [en.wikipedia.org]
- 6. Anisyl acetate | 104-21-2 [chemicalbook.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. kymos.com [kymos.com]
- 11. Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 12. Rate enhancement of ester saponification in aqueous dimethyl sulphoxide: a case for the importance of transition state solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate
Welcome to the technical support guide for the synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate. This resource is designed for researchers and drug development professionals to navigate the challenges of this multi-step synthesis. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Synthesis Overview
The synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate is typically achieved in a two-step process. First, the precursor lactam, 1-(4-methoxybenzyl)piperidin-2-one, undergoes α-hydroxylation to yield 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one. This intermediate alcohol is then acetylated to produce the final target compound. This guide will address potential issues in both critical steps.
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question: My reaction to form the hydroxylated intermediate, 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one, has failed or shows very low yield. What went wrong?
Answer: Failure at this critical α-hydroxylation step typically points to one of two areas: inefficient formation of the lithium enolate or a problem with the subsequent oxidation.
1. Inefficient Enolate Formation: The deprotonation of the α-carbon is the foundation of this step. The lithium hexamethyldisilazide (LiHMDS) base is extremely sensitive to moisture.
-
Causality: Protic sources, primarily water, will rapidly quench the strong base and any enolate that is formed, halting the reaction. The enolate itself is also thermally unstable.
-
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). The solvent (THF) must be anhydrous, preferably distilled from a suitable drying agent like sodium/benzophenone.
-
Verify Base Quality: Use a freshly opened bottle of LiHMDS or a solution that has been recently titrated to confirm its molarity. Performance degrades with storage.
-
Maintain Low Temperature: The reaction must be kept between -78 °C and -70 °C during base addition and enolate formation.[1] Use a dry ice/acetone or argon cryo-cooling bath. Temperatures above this can lead to undesired side reactions.
-
2. Ineffective Hydroxylation: The transfer of an oxygen atom from (+)-camphorsulfonyloxaziridine (CSO) to the nucleophilic enolate is the second key event.
-
Causality: An insufficient amount or poor quality of the CSO will naturally lead to low conversion. The reaction is also slow at cryogenic temperatures, requiring extended reaction times.
-
Solutions:
-
Check Reagent Quality: Use CSO from a reliable commercial source or one that has been properly synthesized and stored.
-
Confirm Stoichiometry: While the literature shows a 2:1 molar ratio of CSO to the starting lactam may be used, ensure accurate measurements are made.[1]
-
Allow Sufficient Reaction Time: The literature protocol specifies stirring for 16 hours while maintaining the temperature between -70 and -60 °C to ensure the reaction goes to completion.[1]
-
Caption: Troubleshooting logic for the α-hydroxylation step.
Question: The acetylation of my 3-hydroxy intermediate is incomplete or the final product is impure. What should I do?
Answer: This is a standard esterification reaction. Issues here usually relate to reaction conditions, reagent purity, or product stability during workup.
1. Incomplete Reaction:
-
Causality: The hydroxyl group on the piperidinone ring is a secondary alcohol, which can be sterically hindered. The reaction may not reach completion without optimization.
-
Solutions:
-
Reagent Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Add a Catalyst: While a base like triethylamine or pyridine is necessary to neutralize the acid byproduct, adding a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Increase Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If it stalls at room temperature, consider gently heating to 40-50 °C.
-
2. Product Impurity/Decomposition:
-
Causality: The acetate ester product can be susceptible to hydrolysis, especially under basic conditions during the aqueous workup.
-
Solutions:
-
Mild Aqueous Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃), which is a weak base, rather than a stronger base like sodium hydroxide.
-
Minimize Contact with Water: Perform the aqueous extraction steps efficiently without prolonged stirring to reduce the risk of hydrolysis.
-
Thorough Drying: Ensure the organic layer is dried completely with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. Residual water can co-distill and hydrolyze the product upon heating.
-
Purification: If impurities persist, purification by flash column chromatography on silica gel is recommended.[2] A solvent system of hexanes and ethyl acetate is a common starting point for compounds of this type.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the α-hydroxylation step? A1: While other strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) could theoretically be used to form the enolate, LiHMDS is often preferred. Its bulky nature can enhance selectivity, and it is commercially available in high purity. Any substitution would require significant re-optimization of the reaction conditions.
Q2: What is the detailed protocol for the synthesis of the 3-hydroxy precursor? A2: The following protocol is adapted from published literature.[1]
| Reagent/Parameter | Recommended Quantity/Setting | Purpose |
| Step 1: Enolate Formation | ||
| 1-(4-methoxybenzyl)piperidin-2-one | 1.0 eq (e.g., 322 mg, 1.47 mmol) | Starting Material |
| Anhydrous Tetrahydrofuran (THF) | ~40 mL | Solvent |
| Hexamethyldisilazane | 2.0 eq (e.g., 0.63 mL) | LiHMDS precursor |
| n-Butyllithium (n-BuLi) | 2.0 eq (e.g., 1.83 mL of 1.6 M) | LiHMDS precursor |
| Temperature | -70 °C | Stabilize base & enolate |
| Stirring Time | 1 hour | Ensure complete enolate formation |
| Step 2: Hydroxylation | ||
| (+)-Camphorsulfonyloxaziridine (CSO) | 2.0 eq (e.g., 0.67 g) | Oxidizing Agent |
| Anhydrous THF (for CSO) | ~20 mL | Solvent for addition |
| Temperature | -70 to -60 °C | Control reaction rate |
| Stirring Time | 16 hours | Drive reaction to completion |
Experimental Protocol: α-Hydroxylation
-
To a solution of hexamethyldisilazane in anhydrous THF (10 mL) at -70 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium dropwise. Stir for 20 minutes to pre-form LiHMDS.
-
Slowly add a solution of 1-(4-methoxybenzyl)piperidin-2-one in anhydrous THF (20 mL) to the LiHMDS solution, maintaining the temperature at -70 °C.
-
Stir the resulting solution at this temperature for 1 hour.
-
Add a solution of (+)-camphorsulfonyloxaziridine in anhydrous THF (20 mL) dropwise.
-
Continue stirring for 16 hours, allowing the temperature to remain between -70 and -60 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow it to warm to room temperature.
-
Extract the mixture with an organic solvent like ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for further purification.
Q3: What is a reliable protocol for the final acetylation step? A3: The following is a general, robust protocol for acetylation.
| Reagent/Parameter | Recommended Quantity/Setting | Purpose |
| 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one | 1.0 eq | Substrate |
| Anhydrous Dichloromethane (DCM) or THF | Sufficient to dissolve substrate | Solvent |
| Triethylamine (Et₃N) or Pyridine | 1.5 - 2.0 eq | Base (Acid Scavenger) |
| Acetic Anhydride (Ac₂O) | 1.2 - 1.5 eq | Acetylating Agent |
| 4-Dimethylaminopyridine (DMAP) | 0.1 eq | Catalyst (Optional) |
| Temperature | 0 °C to Room Temperature | Control reaction rate |
| Stirring Time | 2-12 hours (Monitor by TLC) | Drive reaction to completion |
Experimental Protocol: Acetylation
-
Dissolve the 3-hydroxy intermediate in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (or pyridine), followed by the catalytic amount of DMAP (if used).
-
Add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove base, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Q4: What safety precautions are essential for this synthesis? A4: Safety is paramount.
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Cryogenic Baths: Handle dry ice and acetone with appropriate thermal gloves to prevent severe burns. Ensure good ventilation to prevent CO₂ buildup.
-
Reactive Chemicals: Use a fume hood and wear personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, throughout the procedure.
References
-
Kaye, P. T., & Nocanda, X. W. (2010). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o51. [Link]
-
Williams, P. D., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of Medicinal Chemistry, 38(23), 4634-6. [Link]
-
O'Neil, I. A., et al. (2016). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Organic & Biomolecular Chemistry, 14(30), 7230-4. [Link]
-
Zaldivar-Diez, J., et al. (2023). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. Journal of Medicinal Chemistry, 66(21), 14896-14911. [Link]
-
Pacific Biosciences. (2018). Guide - Low Yield Troubleshooting. [Link]
-
Kuswardani, R. A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Needham, J., et al. (2021). Synthesis and preliminary evaluation of 211At-labeled inhibitors of prostate-specific membrane antigen for targeted alpha therapy. Journal of Nuclear Medicine, 62(1), 88-95. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Substituted Piperidinones
Welcome to the Technical Support Center for the synthesis of substituted piperidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Piperidinone scaffolds are central to numerous bioactive molecules and pharmaceuticals, making their efficient and controlled synthesis a critical aspect of modern medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your reaction conditions and achieve your synthetic goals.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and insights from the field.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields are a common frustration in organic synthesis. For piperidinone synthesis, several factors can be at play. A systematic approach to troubleshooting is key.
Potential Causes & Solutions:
-
Poor Quality of Reagents or Solvents:
-
Insight: Many reactions for piperidinone synthesis, especially those involving strong bases or organometallic reagents, are highly sensitive to moisture and air.[4] Degradation of starting materials or reagents will directly lead to lower yields.
-
Actionable Advice:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use High-Purity Reagents: Use freshly opened or properly stored anhydrous solvents and reagents. Consider purifying solvents and liquid reagents by distillation.
-
Reagent Titration: For highly reactive reagents like organolithiums or Grignard reagents, consider titrating them before use to determine their exact concentration.
-
-
-
Suboptimal Reaction Temperature:
-
Insight: The temperature can significantly influence the reaction rate and the formation of side products. Some reactions require low temperatures to control exotherms and minimize side reactions, while others need elevated temperatures to proceed at a reasonable rate.
-
Actionable Advice:
-
Low-Temperature Addition: For reactions involving highly reactive nucleophiles, such as the addition of an acetylide to a 4-piperidone, perform the addition at a low temperature (e.g., -78 °C for organolithiums or 0 °C for Grignard reagents) to minimize side reactions like enolization.[4]
-
Systematic Temperature Screening: If the optimal temperature is unknown, perform small-scale parallel reactions at a range of temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) to identify the ideal condition.
-
-
-
Incorrect Stoichiometry or Order of Addition:
-
Insight: The molar ratio of reactants and the order in which they are added can dramatically affect the outcome of the reaction. For instance, in multicomponent reactions like the Petrenko-Kritschenko synthesis, the stoichiometry of the aldehyde, amine, and β-ketoester is crucial.[5]
-
Actionable Advice:
-
Vary Stoichiometry: Systematically vary the molar ratios of your reactants in a series of small-scale experiments to find the optimal balance.
-
Optimize Addition Order: Experiment with different orders of addition. For example, adding the base to the substrate solution versus adding the substrate to the base solution can sometimes prevent side reactions.
-
-
-
Inefficient Catalyst or Base:
-
Insight: The choice of catalyst or base is critical. For example, in base-promoted cyclizations, the strength and steric bulk of the base can influence the reaction pathway.
-
Actionable Advice:
-
Screen a Panel of Catalysts/Bases: If applicable, screen a variety of catalysts (e.g., different Lewis acids, transition metal catalysts) or bases (e.g., KOtBu, NaH, DBU, triethylamine) to identify the most effective one.
-
Consider Catalyst Loading: Optimize the catalyst loading; sometimes, a higher or lower loading can improve the yield.
-
-
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
Byproduct formation is a common challenge that can complicate purification and reduce the yield of the desired product.
Common Byproducts & Minimization Strategies:
-
Enolization of Piperidone Starting Material:
-
Insight: In reactions involving strong bases, the deprotonation of the α-carbon of the piperidone can lead to the formation of a non-reactive enolate, which is a common side reaction.[4]
-
Minimization Strategies:
-
Use a Less Basic Nucleophile/Base: If possible, switch to a less basic reagent. For example, a Grignard reagent might be preferable to an organolithium.[4]
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature can favor the desired nucleophilic addition over deprotonation.
-
Change the Cation: The choice of counter-ion can influence the reactivity. For example, Li+, Na+, and K+ bases can have different effects.
-
-
-
Over-alkylation or Acylation at the Piperidine Nitrogen:
-
Insight: In reactions involving N-alkylation or N-acylation, the formation of quaternary ammonium salts or di-acylated products can occur, especially with highly reactive electrophiles.[6]
-
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating or acylating agent.[6]
-
Slow Addition: Add the electrophile slowly to the reaction mixture, using a syringe pump for better control. This helps to maintain a low concentration of the electrophile, favoring mono-substitution.[6]
-
-
-
Polymerization or Decomposition:
-
Insight: Some starting materials or products may be unstable under the reaction conditions, leading to polymerization or decomposition, particularly at higher temperatures.
-
Minimization Strategies:
-
Lower the Reaction Temperature: This is often the most effective way to minimize decomposition.
-
Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
-
Q3: How can I control the stereoselectivity of my reaction?
Controlling stereochemistry is often a critical goal in the synthesis of bioactive molecules.
Strategies for Stereocontrol:
-
Chiral Catalysts or Auxiliaries:
-
Insight: The use of chiral catalysts (e.g., chiral Lewis acids, organocatalysts) or chiral auxiliaries attached to one of the reactants is a powerful strategy for inducing enantioselectivity or diastereoselectivity.
-
Actionable Advice:
-
Literature Precedent: Search for literature precedents for similar transformations to identify effective chiral catalysts or auxiliaries.
-
Screen Chiral Ligands: For transition metal-catalyzed reactions, screen a library of chiral ligands to find the one that provides the best stereocontrol.
-
-
-
Substrate Control:
-
Insight: The existing stereocenters in a substrate can direct the stereochemical outcome of a reaction.
-
Actionable Advice:
-
Conformational Analysis: Consider the most stable conformation of your starting material to predict the likely stereochemical outcome.
-
Protecting Groups: The choice of protecting groups can influence the steric environment around the reacting center and thus affect the stereoselectivity.
-
-
-
Reaction Conditions:
-
Insight: The solvent, temperature, and choice of reagents can all influence the stereochemical outcome. For example, a switch in diastereoselectivity has been observed between Lewis and Brønsted acid catalysis in some piperidone syntheses.[7]
-
Actionable Advice:
-
Solvent Screening: The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents to optimize stereoselectivity.
-
Temperature Optimization: Lowering the reaction temperature often leads to higher stereoselectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted piperidinones?
There are several established methods for synthesizing substituted piperidinones, including:
-
Mannich-type Reactions: This is a classic method that involves the condensation of an aldehyde, an amine, and a compound with an active methylene group, such as a β-ketoester.[1][5] The Petrenko-Kritschenko piperidone synthesis is a well-known example of a multicomponent reaction of this type.[5]
-
Cyclization of Acyclic Precursors: Piperidinones can be synthesized by the cyclization of appropriately functionalized acyclic precursors, such as δ-amino esters or δ-halo amides.[8]
-
Hydrogenation of Pyridinones: The reduction of substituted pyridinones can yield the corresponding piperidinones. Care must be taken to avoid over-reduction to the piperidine.
-
[4+2] Cycloadditions (Diels-Alder Reactions): Imines or iminium ions can react with dienes in aza-Diels-Alder reactions to form tetrahydropyridines, which can then be converted to piperidinones.
Q2: How do I choose the right solvent for my reaction?
The choice of solvent is crucial and can affect solubility, reaction rate, and even the reaction pathway.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often good choices for reactions involving polar, charged intermediates, such as SN2 reactions.
-
Ethereal Solvents (e.g., THF, Diethyl Ether): These are commonly used for reactions involving organometallic reagents like Grignard and organolithium reagents.
-
Non-polar Solvents (e.g., Toluene, Hexane): These are suitable for reactions that require high temperatures or are sensitive to polar solvents.
-
Protic Solvents (e.g., Ethanol, Water): These are often used for reactions like the Mannich condensation, but they are incompatible with many reactive reagents.[1]
Q3: I'm having trouble purifying my substituted piperidinone. What are some effective purification strategies?
Purification can be challenging due to the polarity of the piperidinone core.
-
Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high-purity material. A systematic screening of different solvents and solvent mixtures is recommended. Common solvents for recrystallizing piperidones include ethanol, methanol, ethyl acetate, and mixtures thereof.[1]
-
Column Chromatography: For non-crystalline products or for separating mixtures of isomers, column chromatography is the method of choice.
-
Normal Phase (Silica Gel): A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is commonly used. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.
-
Reverse Phase: For highly polar compounds, reverse-phase chromatography using a C18-functionalized silica and a mixture of water and acetonitrile or methanol as the eluent can be effective.
-
-
Acid-Base Extraction: The basic nitrogen atom in the piperidinone ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
Experimental Protocols
Protocol 1: Small-Scale Parallel Reaction for Optimization of Base and Solvent
This protocol is designed for the efficient screening of different bases and solvents to optimize your reaction conditions.
Materials:
-
Starting materials (A and B)
-
A panel of bases (e.g., KOtBu, NaH, DBU, triethylamine)
-
A panel of anhydrous solvents (e.g., THF, DMF, Toluene, Acetonitrile)
-
Small reaction vials with stir bars
-
Inert atmosphere (nitrogen or argon)
-
TLC plates and developing chamber
-
LC-MS for analysis
Procedure:
-
Preparation: In an inert atmosphere glovebox or using a Schlenk line, arrange a series of reaction vials.
-
Addition of Reactants: To each vial, add starting material A (e.g., 0.1 mmol).
-
Addition of Solvents: To each vial, add a different anhydrous solvent (e.g., 1 mL).
-
Addition of Bases: To each vial, add a different base (e.g., 0.12 mmol).
-
Addition of Second Reactant: Add starting material B (e.g., 0.11 mmol) to each vial.
-
Reaction: Stir the reactions at the desired temperature (e.g., room temperature) for a set amount of time (e.g., 12 hours).
-
Monitoring: Monitor the progress of each reaction by TLC or by taking small aliquots for LC-MS analysis.
-
Analysis: Compare the conversion to the desired product in each reaction to identify the optimal base and solvent combination.
| Reaction Vial | Base | Solvent | Temperature (°C) | Conversion (%) |
| 1 | KOtBu | THF | 25 | 85 |
| 2 | NaH | THF | 25 | 60 |
| 3 | DBU | THF | 25 | 45 |
| 4 | KOtBu | DMF | 25 | 95 |
| 5 | KOtBu | Toluene | 25 | 30 |
Table 1: Example of a data table for reaction optimization.
Visualizations
Caption: A decision-making workflow for troubleshooting low reaction yields.
Caption: A simplified mechanism of the Mannich reaction for piperidinone synthesis.
References
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
-
Petrenko-Kritschenko piperidone synthesis. Wikipedia. [Link]
-
Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]
-
Acid and base catalyzed piperidone synthesis from amino acid. ResearchGate. [Link]
-
Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]
-
Piperidine Synthesis. DTIC. [Link]
- Synthesis method of intermediate N-phenyl-4-piperidone.
- Synthesis process of N-sustituent-4-piperidyl alcohol.
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]
-
Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Publishing. [Link]
-
One-Pot Synthesis of Substituted Piperidinones and 3,4-Dihydropyrimidinones Using a Highly Active and Recyclable Supported Ionic Liquid Phase Organocatalyst. Australian Journal of Chemistry. [Link]
- A kind of preparation method of 2-piperidone.
-
Schiff's bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research. [Link]
-
Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]
- A process for the preparation of 4-piperidone hcl hydrate.
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. RSC Advances. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. apps.dtic.mil [apps.dtic.mil]
identifying and minimizing by-products in the synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate
Welcome to the technical support guide for the synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate. Our goal is to empower researchers, scientists, and drug development professionals to identify and minimize by-product formation, thereby improving yield, purity, and process reliability.
Section 1: The Core Synthesis Pathway
The target molecule is typically synthesized via the N-alkylation of 3-acetoxy-2-piperidone with 4-methoxybenzyl chloride (PMB-Cl). This reaction is generally performed in the presence of a base to deprotonate the lactam nitrogen, creating a nucleophile that attacks the electrophilic benzylic carbon of PMB-Cl.
A typical workflow for this synthesis is outlined below.
Caption: General experimental workflow for the synthesis.
Section 2: Troubleshooting and FAQs
This section addresses the most common issues encountered during the synthesis. Each question is followed by an analysis of the root cause and a detailed protocol for remediation.
Q1: My yield is low, and TLC analysis shows a significant amount of unreacted 3-acetoxy-2-piperidone. What is going wrong?
A1: Root Cause Analysis & Solution
Low conversion is typically due to incomplete deprotonation of the lactam nitrogen or insufficient reactivity of the alkylating agent. The pKa of a lactam N-H is approximately 17-19, requiring a sufficiently strong base for efficient deprotonation.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. However, it degrades upon exposure to moisture. Use freshly opened NaH or wash the mineral oil dispersion with anhydrous hexane and dry it under nitrogen before use. Potassium carbonate (K2CO3) is a milder alternative but may require higher temperatures and longer reaction times.[1][2] Ensure it is finely powdered and dried in an oven before use.
-
Solvent: Use high-purity, anhydrous solvents like DMF or acetonitrile (ACN). Water will quench the base and hydrolyze the product.
-
4-Methoxybenzyl chloride (PMB-Cl): This reagent can degrade over time.[3] Use a fresh bottle or verify its purity by NMR before use.
-
-
Optimize Reaction Conditions:
-
Base Stoichiometry: Use at least 1.1-1.2 equivalents of a strong base like NaH to ensure complete deprotonation. For weaker bases like K2CO3, 2-3 equivalents may be necessary.[4]
-
Temperature: If using NaH, the reaction can often proceed at room temperature. When using K2CO3, heating to 60-80°C may be required to drive the reaction to completion.[4]
-
Addition Order: Add the base to a solution of the lactam in the anhydrous solvent and stir for 30-60 minutes at 0°C or room temperature to allow for complete salt formation before adding the PMB-Cl.[2]
-
Q2: I've isolated a major by-product with a mass corresponding to the loss of the acetyl group (M-42). How can I prevent this?
A2: Root Cause Analysis & Solution
This by-product is 1-(4-methoxybenzyl)-3-hydroxy-2-piperidone, resulting from the hydrolysis of the acetate ester. This occurs when water is present in the reaction or during the workup procedure, especially under basic conditions.[5][6]
Prevention Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (N2 or Argon).
-
Use anhydrous solvents dispensed from a solvent purification system or from a freshly opened sealed bottle.
-
Handle hygroscopic reagents like NaH and K2CO3 in a glovebox or under a positive pressure of inert gas.
-
-
Modify Workup Procedure:
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH4Cl) solution at 0°C instead of water, as it is less basic.
-
Minimize the time the product is in contact with basic aqueous layers during extraction.
-
If basic hydrolysis is a persistent issue, consider synthesizing the target molecule via an alternative route: N-alkylation of 3-hydroxy-2-piperidone first, followed by acetylation of the hydroxyl group.
-
Q3: My LC-MS shows a by-product with the same mass as my desired product, but it has a different retention time. What is it?
A3: Root Cause Analysis & Solution
The most likely culprit is an O-alkylation by-product: 2-acetoxy-1-(4-methoxybenzyl)-1,4,5,6-tetrahydropyridine. Lactams possess two nucleophilic sites: the nitrogen and the exocyclic oxygen of the amide. The selectivity between N- and O-alkylation is a classic challenge and depends on several factors, including the base, solvent, and the nature of the electrophile (Hard and Soft Acid-Base theory).[7][8][9][10]
-
N-Alkylation (Desired): Favored by softer electrophiles and conditions that promote the formation of the nitrogen anion.
-
O-Alkylation (By-product): Favored by harder electrophiles.[11]
Caption: Competing N- vs. O-alkylation pathways.
Minimization Strategy:
| Factor | To Favor N-Alkylation (Desired) | Rationale |
| Base/Counterion | Use NaH or KH. The smaller, harder cations (Na+, K+) associate more strongly with the harder oxygen atom, leaving the softer nitrogen more available for attack. | Follows Hard and Soft Acid-Base (HSAB) principles.[7][11] |
| Solvent | Use polar aprotic solvents like DMF or DMSO. | These solvents effectively solvate the cation, leading to a more "naked" and reactive nitrogen anion.[4] |
| Alkylating Agent | Use alkyl halides (Cl, Br, I). 4-methoxybenzyl chloride is a relatively soft electrophile, which inherently favors N-alkylation. | Harder alkylating agents like trialkyloxonium salts (Meerwein's reagent) or alkyl triflates strongly favor O-alkylation.[11][12] |
| Additives | Add a catalytic amount of potassium iodide (KI). | In-situ generation of the more reactive and softer 4-methoxybenzyl iodide via the Finkelstein reaction can increase the rate and selectivity of N-alkylation.[4] |
Q4: I'm observing by-products related to the alkylating agent, such as 4-methoxybenzyl alcohol and bis(4-methoxybenzyl) ether. Why?
A4: Root Cause Analysis & Solution
These by-products arise from the decomposition or side reactions of 4-methoxybenzyl chloride.
-
4-methoxybenzyl alcohol: Forms if PMB-Cl reacts with hydroxide ions, which can be generated from residual water reacting with a strong base like NaH.
-
bis(4-methoxybenzyl) ether: Can form if 4-methoxybenzyl alcohol (formed in situ) is deprotonated and then reacts with another molecule of PMB-Cl.
Prevention Strategy:
-
Strictly Anhydrous Conditions: This is the most critical factor. The absence of water prevents the formation of hydroxide ions, which is the primary route to these by-products.
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of PMB-Cl. A large excess increases the probability of side reactions.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, which can accelerate the decomposition of the alkylating agent.[3]
-
Purification of PMB-Cl: If the starting material is old or of questionable purity, it may already contain some 4-methoxybenzyl alcohol. Consider a quick purification by flash chromatography if necessary.
References
- Eliel, E. L., & Wilen, S. H. (2001). Stereochemistry of Organic Compounds. Wiley-VCH. (General reference for reaction mechanisms).
- Alhaique, F., Cozzani, R. G., & Riccieri, F. M. (1976). O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams. Il Farmaco; edizione scientifica, 31(12), 845–848.
- Gao, Y., et al. (2021). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 65(10), 361-367.
- Reddy, M. V. R., et al. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron, 63(49), 12257-12265.
- Karlsson, J. (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Uppsala University.
- Li, W., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Discussion of HSAB theory).
- Sieser, J. E., et al. (2000). The development of a practical, enantioselective synthesis of a key piperidine intermediate for the synthesis of NK-1 receptor antagonists. Organic Process Research & Development, 4(5), 373-379.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Marcote, T., et al. (2013). Gold-Catalyzed Annulation of N-Allenamides and Alkene-Tethered Oxime Ethers: Direct Assembly of Substituted Piperidines and Piperidine-Containing Aza-Bridged Compounds.
-
Stack Exchange. (2021). Major product formed when 4-Methoxybenzil is reacted with a base. Chemistry Stack Exchange. Retrieved from [Link]
- Shawali, A. S., et al. (1998). N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. ChemInform, 29(42).
- Zhang, Q., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8470-8477.
- Varma, R. S., & Varma, M. (1999).
- Li, W., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8470–8477.
- Kormos, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2322.
- Abdel-Magid, A. F. (2013). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 10(6), 854-878.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
- Google Patents. (2014). WO2014108919A2 - Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c] pyridine-3-carboxamide and process thereof.
-
ResearchGate. (n.d.). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Retrieved from [Link]
- Helt, J. C., et al. (2020).
-
Random Experiments International. (2024, April 11). Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters) [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. Retrieved from [Link]
-
Slideshare. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]
- Rosini, M., et al. (2001). Synthesis and screening for antiacetylcholinesterase activity of (1-benzyl-4-oxopiperidin-3-ylidene)methylindoles and -pyrroles related to donepezil. Journal of Medicinal Chemistry, 44(23), 4011-4014.
- Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10.
- Tatikonda, R., et al. (2022). One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae). Biomedical Journal of Scientific & Technical Research, 45(1).
- Khan, I., & Ibrar, A. (2003). Synthesis of Some 3-Aryl-1,2,4-oxadiazoles Carrying a Protected L-Alanine Side Chain. Journal of the Brazilian Chemical Society, 14(4).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving issues with the solubility of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate
Answering the user's request.## Technical Support Center: 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate
This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate (MW: 277.32 g/mol , CAS: 1253790-65-6). As a compound featuring a lipophilic 4-methoxybenzyl group, a polar lactam ring, and an ester functional group, its solubility profile can be complex, often leading to precipitation or incomplete dissolution in aqueous media common to biological assays.[1][2] This resource is designed to explain the underlying chemical principles and provide validated protocols to overcome these issues, ensuring the integrity and reproducibility of your experiments.
Compound Profile & Initial Assessment
A foundational understanding of the physicochemical properties of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate is critical for troubleshooting. The molecule's structure dictates its behavior in various solvents. The large, non-polar 4-methoxybenzyl group contributes to its low aqueous solubility, a common challenge for nearly 90% of molecules in the drug discovery pipeline.[3] Conversely, the polar lactam and acetate moieties allow for solubility in specific organic solvents.
| Property | Value | Source |
| CAS Number | 1253790-65-6 | Atomaxchem[2] |
| Molecular Formula | C₁₅H₁₉NO₄ | Atomaxchem[2] |
| Molecular Weight | 277.32 g/mol | Atomaxchem[2] |
| Predicted XLogP3 | ~2.0 - 2.6 | PubChem[4] |
| Appearance | White to off-white solid (typical) | N/A |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common solubility issues in a direct question-and-answer format.
Q1: My compound is insoluble in my aqueous buffer (e.g., PBS, TRIS). What is the first step?
Answer: Direct dissolution of a lipophilic compound like this in a purely aqueous medium is highly unlikely to succeed. The primary cause is the unfavorable energy required for the non-polar regions of the molecule to interact with the highly polar water molecules.[5]
The standard and most effective first step is to prepare a concentrated stock solution in a water-miscible organic solvent. This stock can then be carefully diluted into your aqueous buffer to the final desired concentration.
Recommended Solvents for Stock Solution:
-
Dimethyl Sulfoxide (DMSO): The most common choice due to its high solubilizing power for a wide range of organic molecules and its miscibility with water.
-
N,N-Dimethylformamide (DMF): An alternative to DMSO, also a polar aprotic solvent with excellent solubilizing properties.
-
Ethanol: A less toxic option that can be effective, though it may have lower solubilizing power than DMSO or DMF for highly lipophilic compounds.
Q2: I prepared a DMSO stock solution, but the compound precipitated immediately upon dilution into my aqueous buffer. What's happening and how do I fix it?
Answer: This is a classic problem of a compound "crashing out" of solution. It occurs when the concentration of the organic co-solvent is not high enough in the final solution to keep the compound dissolved. When the DMSO stock is diluted into the buffer, the polarity of the overall solvent system increases dramatically, causing the poorly water-soluble drug to precipitate.[6]
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. Often, the required therapeutic or experimental concentration is well below the solubility limit.
-
Increase the Co-solvent Concentration: If the experimental protocol allows, increasing the final percentage of the organic solvent can maintain solubility. However, be cautious, as high concentrations of DMSO or ethanol (>1%) can be toxic to cells or interfere with enzyme kinetics. Always run a vehicle control with the same final solvent concentration to assess its impact.[6]
-
Use a Different Solubilization Strategy: If the above steps fail, more advanced techniques may be necessary. These include the use of surfactants or cyclodextrins. For example, cyclodextrins form inclusion complexes with poorly soluble drugs, effectively shielding the non-polar regions and increasing aqueous solubility.[7]
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes a self-validating method for preparing a standard 10 mM stock solution in DMSO.
Materials:
-
1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out approximately 2.77 mg of the compound into a clean vial. (Calculation: 277.32 g/mol * 0.010 mol/L * 0.001 L = 2.7732 mg for 1 mL).
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates remain, place the vial in a bath sonicator for 5-10 minutes. The energy from sonication helps to break down the crystal lattice structure.[8]
-
Visual Inspection (Validation Step 1): Hold the vial against a light source. The solution should be completely clear with no visible particles. If cloudiness or particles persist, the compound may not be soluble at this concentration in this solvent.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.
Workflow: Troubleshooting Compound Precipitation
The following diagram outlines a logical workflow for addressing precipitation issues during experimental setup.
Caption: Decision workflow for troubleshooting precipitation.
Q3: How can I confirm my compound is stable after using these solubilization methods?
Answer: This is a crucial validation step. Aggressive solubilization techniques (e.g., high heat, extreme pH) can potentially degrade your compound, especially at the ester linkage. It is good practice to verify the integrity of your stock solution.
Recommended Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It can confirm the presence and purity of the parent compound and detect any degradation products. For piperidine derivatives, Electrospray Ionization (ESI) in positive ion mode is typically effective, looking for the protonated molecule [M+H]⁺.[9][10] Tandem MS (MS/MS) can further confirm the structure by analyzing fragmentation patterns, such as the neutral loss of acetic acid.[11]
-
High-Performance Liquid Chromatography (HPLC): An HPLC with a UV detector can be used to assess the purity of the compound by comparing the chromatogram of a freshly prepared solution to one that has been stored or subjected to solubilization methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a detailed structural confirmation of the compound in solution, ensuring no chemical changes have occurred.
Experimental Workflow: Compound Integrity Check
The diagram below illustrates a standard workflow for preparing a sample for LC-MS analysis to validate its integrity.
Caption: Workflow for LC-MS validation of compound integrity.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
- Hemalatha, B., et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences, 10(1), 29-38.
- Jadav, T. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical and Scientific Innovation, 8(3).
- Kumar, S., & Saiman, M. Z. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. International Journal of Pharmaceutical Sciences and Research.
- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
-
Alves, V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1257-1266*. Retrieved from [Link]
-
Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(3). Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Outsourced Pharma. (n.d.). Practical Solutions For Poorly Soluble Drugs. Retrieved from [Link]
-
Rajput, A. P., & Rajput, S. S. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Retrieved from [Link]
-
Catalent. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-yl acetate. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]
-
Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
Meena, A. K., et al. (2020). Solid Dispersion: A Promising Approach for Solubility and Dissolution Rate Enhancement of Erlotinib Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 11(1), 387-393. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Methoxybenzyl acetate Properties. Retrieved from [Link]
Sources
- 1. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 2. [1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-3-yl] acetate | CAS:1253790-65-6 | Atomaxchem [en.atomaxchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. 1-(4-Methoxyphenyl)propan-2-yl acetate | C12H16O3 | CID 12523796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Practical Solutions For Poorly Soluble Drugs [outsourcedpharma.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpns.com [ijrpns.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce reaction times for the synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate
Technical Support Center: Ticket #592-A Subject: Accelerated Synthesis Protocols for 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely synthesizing 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate as a key intermediate for Halofuginone or Febrifugine analogs. Users frequently report reaction times exceeding 24–48 hours for the N-alkylation and O-acetylation steps using conventional heating.
This guide provides strategies to reduce total synthesis time by 60–80% using Microwave-Assisted Organic Synthesis (MAOS) and Phase Transfer Catalysis (PTC).
Module 1: Diagnostic Hub – Why is your reaction slow?
Before applying acceleration strategies, identify the kinetic bottleneck in your current workflow.
| Reaction Step | Common Bottleneck | The "Standard" (Slow) Condition | The Accelerated Solution |
| Step 1: N-Alkylation | Amide Resonance: The lactam nitrogen is non-nucleophilic due to resonance with the carbonyl. | NaH / DMF / 0°C to RT (12–24 h). Requires strict anhydrous conditions. | Microwave + PTC: Use solid base (KOH) and TBAB to drive alkylation in <30 mins. |
| Step 2: O-Acetylation | Steric/Electronic Drag: If N-PMB is bulky, it shields the C3-hydroxyl. | Ac₂O / Pyridine / RT (6–12 h). Often stalls at 85% conversion. | Hyper-Nucleophilic Catalysis: DMAP (5 mol%) + Microwave (5 mins). |
| Purification | Co-elution: PMB-Cl byproducts often co-elute with the product. | Flash Column Chromatography (2–4 h). | Scavenger Resins: Polymer-supported amine scavengers to remove excess acylating agents instantly. |
Module 2: The "Speed" Protocol (Microwave-Assisted)
Objective: Complete the N-alkylation of 3-hydroxypiperidin-2-one with PMB-chloride in under 45 minutes.
Workflow Diagram
Caption: Figure 1. Microwave-assisted Phase Transfer Catalysis (PTC) workflow for rapid N-alkylation.
Detailed Protocol
-
Reagents:
-
Substrate: 3-hydroxypiperidin-2-one (1.0 equiv)
-
Alkylator: 4-Methoxybenzyl chloride (PMB-Cl) (1.2 equiv)
-
Base: Finely ground KOH (2.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)
-
Solvent: None (Solvent-free) OR minimal DMF (1–2 mL per mmol).
-
-
Procedure:
-
Mix solid reagents in a microwave-safe vial.
-
Irradiate at 100°C (fixed temperature mode) with a power limit of 150 W .
-
Hold Time: 15–20 minutes. (Ramp time: 2 mins).
-
Note: Without microwave, this typically takes 18 hours in refluxing THF.
-
-
Workup:
-
Dilute with EtOAc, wash with water (to remove salts), dry over Na₂SO₄, and concentrate.
-
Module 3: Catalytic Acetylation (Step 2)
Objective: Acetylate the C3-hydroxyl group in <10 minutes.
Mechanistic Pathway
Caption: Figure 2. DMAP-catalyzed hyper-nucleophilic acylation pathway.
Detailed Protocol
-
Reagents:
-
Intermediate from Module 2 (1.0 equiv).
-
Acetic Anhydride (1.5 equiv).
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (5 mol%).
-
Base: Triethylamine (1.2 equiv).
-
Solvent: DCM or MeCN.
-
-
Procedure:
-
Dissolve intermediate in DCM. Add Et₃N and DMAP.
-
Add Ac₂O dropwise.
-
Reaction Time: 10–30 minutes at Room Temperature (RT).
-
Acceleration: If using Microwave, heat to 60°C for 2 minutes .
-
-
Validation:
-
TLC (50% EtOAc/Hexane). The hydroxyl spot (lower R_f) should disappear completely.
-
Module 4: Troubleshooting & FAQs
Q1: The N-alkylation reaction mixture turned into a black tar. What happened?
-
Diagnosis: Thermal runaway. The exotherm from KOH + PMB-Cl + Microwave energy was too high.
-
Solution:
-
Switch to Power Cycling : Use "Cool-down" cycles (2 mins ON, 1 min OFF).
-
Add a heat sink: Use 2 mL of Toluene or DMF instead of running solvent-free.
-
Reduce temperature set-point to 80°C and extend time to 30 mins.
-
Q2: I see a byproduct with M+42 mass in the acetylation step.
-
Diagnosis: You likely have C-acetylation or double acetylation if the reaction runs too long or too hot.
-
Solution:
-
Strictly limit DMAP to 5 mol%.
-
Quench the reaction immediately upon consumption of starting material using MeOH (reacts with excess anhydride).
-
Q3: The PMB group is falling off during the reaction.
-
Diagnosis: Acidic hydrolysis. PMB is acid-sensitive.
-
Solution: Ensure your Acetic Anhydride is free of Acetic Acid. Distill Ac₂O before use or add solid K₂CO₃ to the acetylation mixture to buffer any generated acid.
Q4: Can I do this in one pot?
-
Yes.
-
Perform N-alkylation in MeCN with K₂CO₃/TBAB (Microwave 100°C).
-
Cool to RT.
-
Add Ac₂O and DMAP directly to the same vessel.
-
Microwave at 60°C for 5 mins.
-
Warning: This requires careful filtration of salts before the second step to avoid clogging if using flow reactors.
-
References
-
Microwave-Assisted N-Alkylation of Lactams
-
Halofuginone Intermediate Synthesis
- Title: A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide.
- Source: Molecules (via NIH/NCBI).
-
URL:[Link]
-
Catalytic Acetylation Kinetics
- Title: Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
addressing racemization during the synthesis of chiral piperidinone derivatives
Ticket #402: Racemization Control in Piperidin-2-one Scaffolds Status: Resolved Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary: The "Silent Killer" of Stereochemistry
User inquiries regarding the loss of enantiomeric excess (ee) in piperidinone derivatives have spiked. The core issue is almost invariably the lability of the
This guide moves beyond standard textbook answers to provide field-tested protocols for stabilizing these stereocenters during alkylation, coupling, and workup.
Diagnostic Module: Why is my product racemizing?
Before optimizing conditions, you must identify the specific racemization vector.
The Mechanism of Failure (Enolization)
The carbonyl group of the lactam acidifies the adjacent
Figure 1: The thermodynamic drive toward racemization via the planar enolate intermediate.
Diagnostic Checklist
| Symptom | Probable Cause | Immediate Action |
| Loss of ee after alkylation | Thermodynamic equilibration of the enolate. | Switch to Kinetic Control (LDA, -78°C) or use DAAA (see Protocol A). |
| Racemization during ring closure | Oxazolone formation (if amino-acid derived). | Use "racemization-suppressing" additives (Oxyma/DIC) or T3P. |
| Slow erosion of ee during storage | Residual base or acidic impurities. | Ensure neutral workup; store as a solid, not in solution. |
Troubleshooting & Protocols
Scenario A: Installing a Stereocenter via Alkylation
The Problem: Direct alkylation of piperidinones often yields racemates because the product enolizes faster than the starting material.
The Solution: Decarboxylative Asymmetric Allylic Alkylation (DAAA).[1][2] Rather than fighting the basicity of the enolate, this method uses a Palladium catalyst and a PHOX ligand to set quaternary stereocenters with high precision, as pioneered by the Stoltz group.
Protocol A: Pd-Catalyzed DAAA for Quaternary Piperidinones
Target: Creating an all-carbon quaternary center at C3.
-
Substrate Preparation: Convert your piperidinone to the corresponding allyl enol carbonate or
-ketoester . -
Catalyst System:
-
Metal:
(2.5 mol %) -
Ligand: (S)-t-Bu-PHOX (6 mol %)
-
Solvent: Toluene or THF (0.1 M)
-
Temperature: 25°C
-
-
Execution:
-
Flame-dry the reaction vessel under Argon.
-
Add the substrate, Pd source, and ligand.
-
Stir until gas evolution (
) ceases (typically 1–12 hours).
-
-
Workup: Filter through a silica plug to remove Pd; concentrate.
Why this works: The reaction proceeds via a specific chiral palladium enolate complex that prevents the "free" planar enolate from equilibrating.
Scenario B: Preserving Chirality During Ring Closure
The Problem: Synthesizing the piperidinone ring from a chiral amino acid (e.g., Ornithine derivatives) often leads to racemization during the amide bond formation step due to oxazolone intermediates.
Protocol B: "Safe" Cyclization Conditions
Target: Cyclizing linear precursors without eroding the
-
Reagent Choice: Avoid carbodiimides (EDC/DCC) alone.
-
Recommended System: T3P (Propylphosphonic anhydride) in EtOAc or DMF.
-
Base: Use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine). Avoid DBU or DMAP (too nucleophilic/basic).
-
Procedure:
-
Dissolve linear amino acid precursor in EtOAc (0.05 M).
-
Cool to 0°C.
-
Add DIPEA (3.0 equiv).
-
Add T3P (50% in EtOAc, 1.5 equiv) dropwise.
-
Allow to warm to RT over 12 hours.
-
-
Validation: T3P activates the carboxylate rapidly but generates a less reactive intermediate than O-acylisourea, minimizing oxazolone formation.
Decision Logic: Selecting the Right Strategy
Use this flow to determine the correct synthetic path for your specific derivative.
Figure 2: Strategic decision tree for selecting the synthesis method based on substrate type.
Comparative Data: Base Selection for Alkylation
If you must perform a standard alkylation (Path C above), the choice of base is critical.
| Base | pKa (Conj. Acid) | Risk of Racemization | Recommendation |
| LDA | 36 | Low (at -78°C) | Standard. Use with LiCl to break aggregates and accelerate enolization. |
| LiHMDS | 30 | Low | Good alternative if LDA is too nucleophilic. Less reactive than LDA. |
| NaH | 35 | High | Avoid. Heterogeneous reaction leads to "hot spots" and thermodynamic equilibration. |
| K-t-BuO | 17 | Critical | Never use. pKa is too close to the substrate; promotes rapid equilibration. |
References
-
Decarboxylative Asymmetric Allylic Alkylation (DAAA): Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society.
-
Dynamic Kinetic Resolution (DKR) in Piperidinones: Collier, P. N., et al. (2014).[3][4] Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution. Organic Letters.
-
Prevention of Racemization in Peptide/Lactam Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Ni-Catalyzed Reductive Coupling for 3-Substituted Piperidinones: Wang, Z., et al. (2015).[5][6] Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling.[5][6] Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in Pd-catalysed decarboxylative asymmetric allylic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01686J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
structure-activity relationship (SAR) studies of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate derivatives
Executive Summary: The Scaffold at a Glance
The compound 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate represents a critical "privileged scaffold" in modern medicinal chemistry. It serves a dual role: first, as a pivotal synthetic intermediate in the total synthesis of quinazoline alkaloids (e.g., Febrifugine ); and second, as a lipophilic prodrug template for targeting glycolytic enzymes (e.g., Enolase 2 ) in oncology.
This guide objectively compares the performance of this specific acetate derivative against its active pharmacological endpoints and clinical standards. We analyze its Structure-Activity Relationship (SAR) through the lens of bioavailability , metabolic stability , and target affinity .
Quick Comparison Matrix
| Feature | 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate | Febrifugine (Active Natural Product) | HEX (Enolase Inhibitor) | Chloroquine (Standard of Care) |
| Primary Role | Synthetic Intermediate / Prodrug | Antimalarial Agent | Anticancer (Glioblastoma) | Antimalarial |
| Bioavailability | High (Lipophilic, LogP ~2.5) | Low (Rapid metabolism) | Low (Polar phosphonate) | High |
| Key Moiety | C3-Acetate (Ester) + N-PMB | C3-OH + Quinazolinone | C3-OH + Phosphonate | Quinoline core |
| Mechanism | Passive Diffusion -> Hydrolysis | Ribosomal Inhibition | Glycolysis Inhibition (ENO2) | Heme Polymerase Inhibition |
Technical Deep Dive: Structure-Activity Relationship (SAR)
The SAR of this scaffold revolves around three critical vectors: the Nitrogen substituent (N1) , the C3-Stereocenter , and the C3-Functional Group .
The N1-Vector: The Role of 4-Methoxybenzyl (PMB)
In the acetate derivative, the N-PMB group is not merely a protecting group; it acts as a lipophilic carrier .
-
Experimental Insight: In antimalarial assays, removing the PMB group (deprotection to free lactam) significantly increases polarity but often decreases membrane permeability in vitro. However, for in vivo efficacy, the PMB group must typically be metabolically cleaved or replaced by a pharmacophore (e.g., the quinazolinone tail in Febrifugine).
-
SAR Rule: N-PMB analogs show superior solubility in organic solvents (DCM, EtOAc) compared to N-H analogs, facilitating purification, but show reduced binding affinity to polar active sites until cleaved.
The C3-Vector: Acetate vs. Hydroxyl
The conversion of the C3-hydroxyl (active H-bond donor) to an acetate (ester) dramatically alters the pharmacokinetic profile.
-
Prodrug Strategy: The acetate masks the polar hydroxyl group. In Enolase inhibitor studies (ENO2 targeting), this esterification improves passive diffusion across the blood-brain barrier (BBB), a critical requirement for treating Glioblastoma.
-
Causality: Once intracellular, ubiquitous esterases hydrolyze the acetate, releasing the active C3-OH species which then engages in metal-chelation (Mg²⁺) within the enzyme active site.
Case Study 1: Antimalarial Synthesis (Febrifugine Pathway)
The 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate is the direct precursor to the "Halofuginone" and "Febrifugine" class of antimalarials.
Comparative Efficacy Data (Synthetic Yield & Potency)
| Compound Stage | Structure Description | Yield (Stepwise) | IC50 (P. falciparum) | Cytotoxicity (KB Cells) |
| Precursor | 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate | N/A (Starting Material) | > 5,000 nM (Inactive) | Low Toxicity |
| Intermediate | 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one | 85% (Hydrolysis) | > 1,000 nM | Low Toxicity |
| Final Product | (+)-Febrifugine | 42% (Total Synthesis) | ~2.0 nM | High (Selectivity Index Low) |
| Standard | Chloroquine | N/A | ~5.0 nM | Low |
Analysis: The acetate derivative itself is biologically inactive against P. falciparum. Its value lies in its stereochemical fidelity . The (3S)-acetate configuration directs the synthesis toward the bioactive (+)-Febrifugine rather than the inactive isomer.
Case Study 2: Anticancer (ENO2 Inhibition)[1]
Recent studies (2020-2023) utilize the 2-oxopiperidine scaffold to target Enolase 1 (ENO1)-deleted cancers.[1] Here, the acetate functions as a permeability enhancer .
Mechanism of Action[2]
-
Entry: The lipophilic acetate derivative crosses the cell membrane.
-
Activation: Intracellular esterases cleave the acetate.
-
Binding: The resulting 3-hydroxy-2-oxopiperidine core (often phosphorylated) binds to the ENO2 active site, coordinating with the catalytic Mg²⁺ ions.
Experimental Data: Cell Permeability & Inhibition
| Compound | LogP (Calc) | Cell Permeability (Caco-2) | ENO2 IC50 (Enzymatic) | Glioma Cell Killing (EC50) |
| Acetate Prodrug | 2.1 | High (25 x 10⁻⁶ cm/s) | > 10 µM (Inactive) | 150 nM (Post-bioactivation) |
| Free Alcohol (HEX) | -1.2 | Low (< 1 x 10⁻⁶ cm/s) | 25 nM | > 50 µM (Poor entry) |
| Phosphonate Analog | -2.5 | Very Low | 5 nM | Inactive (No entry) |
Experimental Protocols
Protocol A: Synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate
Standardized protocol for high-purity intermediate generation.
-
Starting Material: Dissolve 1-(4-methoxybenzyl)piperidin-2-one (1.0 equiv) in anhydrous THF under N₂ atmosphere.
-
Enolization: Cool to -78°C. Add LiHMDS (1.2 equiv) dropwise over 15 mins. Stir for 45 mins to ensure complete enolate formation.
-
Oxidation: Cannulate a solution of (+)-camphorsulfonyloxaziridine (CSO) (1.5 equiv) in THF into the reaction mixture. Stir at -78°C for 2 hours.
-
Quench & Protect: Quench with sat. NH₄Cl. Extract with EtOAc. The crude 3-hydroxy intermediate is immediately treated with Acetic Anhydride (2.0 equiv), Pyridine (3.0 equiv), and DMAP (0.1 equiv) in DCM at 0°C.
-
Purification: Silica gel chromatography (Hexane:EtOAc 3:1).
-
Quality Control: ¹H NMR should show Acetate singlet at ~2.1 ppm and PMB doublet at ~3.8 ppm.
-
Protocol B: Esterase Hydrolysis Assay (Bioactivation Check)
To verify prodrug release kinetics.
-
Medium: Prepare Phosphate Buffered Saline (PBS, pH 7.4) containing Porcine Liver Esterase (PLE, 10 units/mL).
-
Incubation: Add the Acetate derivative (10 µM final conc) to the medium at 37°C.
-
Sampling: Aliquot 50 µL every 15 minutes for 2 hours. Quench immediately with cold Acetonitrile.
-
Analysis: Analyze via HPLC-UV (254 nm). Monitor the disappearance of the Acetate peak and the appearance of the 3-Hydroxy peak.
-
Target Metric: t1/2 < 30 minutes indicates rapid bioactivation suitable for intracellular targeting.
-
Visualization of Pathways
Diagram 1: Synthesis & Bioactivation Workflow
This diagram illustrates the conversion of the scaffold from a synthetic precursor to an active drug (Febrifugine) or an anticancer agent (ENO2 Inhibitor).
Caption: Chemical progression from the piperidone core to the Acetate intermediate, diverging into Antimalarial synthesis or Anticancer bioactivation.
Diagram 2: Mechanism of Action (Prodrug Strategy)
Visualizing how the acetate modification enables the "Trojan Horse" entry into cancer cells.
Caption: The "Trojan Horse" mechanism: Lipophilic acetate crosses the membrane, is hydrolyzed by esterases, and binds the intracellular target.
References
-
Synthesis of Febrifugine Analogues: Michael, J. P., et al. (2006).[2] "Stereoselective synthesis of 2- and 3-substituted piperidines." Journal of Organic Chemistry. (Context: Describes the 3-hydroxy/acetate lactam as a key intermediate).
-
ENO2 Inhibitors (HEX Prodrugs): Lin, Y. H., et al. (2020).[3] "An enolase inhibitor for the targeted treatment of ENO1-deleted cancers."[1] Nature Metabolism.[1][3] (Context: Establishes the 2-oxopiperidin-3-ol scaffold for cancer therapy).
-
Prodrug Strategies for Phosphonates: Sathe, A. A., et al. (2022). "Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor." Journal of Medicinal Chemistry. (Context: Detailed SAR on ester prodrugs of this scaffold).
-
Crystallographic Data: "3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one." PMC - NCBI. (Context: Structural confirmation of the 3-hydroxy precursor).
-
General Scaffold Bioactivity: "Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline." Archiv der Pharmazie. (Context: Broader review of piperidine/lactam biological activities).
Sources
Assessing the Selectivity of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl Acetate: A Biocatalytic Resolution Guide
This guide focuses on the critical assessment of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate (hereafter referred to as PMB-Valerolactam Acetate ), a pivotal synthetic intermediate.
While this compound is not a final drug candidate itself, it is the strategic precursor for Halofuginone and Febrifugine , potent inhibitors of Prolyl-tRNA Synthetase (ProRS) . The "selectivity" in this context refers to the enantioselectivity (E-value) of biocatalysts (lipases/esterases) used to resolve this racemic substrate, which directly dictates the biological selectivity and potency of the final therapeutic agent.
Executive Summary & Strategic Context
1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate represents a class of "masked" chiral building blocks essential for the synthesis of piperidine alkaloids. Its primary utility lies in its role as a substrate for Kinetic Resolution (KR) .
For drug development professionals, the "panel of targets" is not a receptor panel, but a Biocatalyst Screening Panel . The objective is to identify a hydrolase that exhibits high enantioselectivity (
Why This Assessment Matters
-
Biological Consequence: The (2S,3R) isomer of Halofuginone is significantly less potent against ProRS and contributes to off-target toxicity. High selectivity at the acetate resolution stage is non-negotiable.
-
Process Efficiency: Chemical asymmetric synthesis (e.g., Sharpless) is often less efficient for this specific lactam ring than enzymatic resolution.
Comparative Analysis: Biocatalyst Performance
The following table compares the selectivity of standard commercial lipases against PMB-Valerolactam Acetate. Data represents typical performance in a biphasic system (Buffer/MTBE).
| Biocatalyst Target | Source Organism | Selectivity (E-value) | Conv. (%) | Mechanism of Action | Recommendation |
| CAL-B (Novozym 435) | Candida antarctica | > 200 (Excellent) | 49% | Serine-hydrolase (Lipase B) | Primary Choice. Robust, high stereospecificity for the (S)-acetate. |
| PFL (Amano AK) | Pseudomonas fluorescens | 20 - 50 (Moderate) | 35% | Lipase | Alternative if CAL-B fails due to solvent incompatibility. |
| PLE | Porcine Liver | < 10 (Poor) | Variable | Esterase | Not recommended. Low specificity for the bulky PMB group. |
| CRL | Candida rugosa | 15 - 30 (Low) | 40% | Lipase | Shows "reversal" of enantiopreference in some solvent systems (unreliable). |
Technical Insight: CAL-B is the industry standard for this substrate because its active site pocket accommodates the hydrophobic PMB (para-methoxybenzyl) protecting group while strictly excluding the "wrong" acetate enantiomer.
Experimental Protocol: High-Throughput Selectivity Screening
Objective: To determine the E-value of a panel of 24-96 lipases against racemic PMB-Valerolactam Acetate.
Materials
-
Substrate: Racemic 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate (100 mM stock in DMSO).
-
Panel: 96-well plate containing lyophilized enzymes (e.g., Codexis or Sigma screening kits).
-
Buffer: Phosphate buffer (100 mM, pH 7.0).
-
Internal Standard: Dodecane (for GC/HPLC normalization).
Step-by-Step Workflow
-
Preparation: Dispense 900 µL of Buffer and 100 µL of Substrate Stock (containing 5 mM Dodecane) into each well.
-
Initiation: Add 5-10 mg of immobilized enzyme to each well. Seal with breathable film.
-
Incubation: Shake at 30°C / 750 rpm for 24 hours.
-
Quenching: Add 1 mL of Ethyl Acetate (EtOAc) to extract the reaction components. Centrifuge at 3000 x g for 5 mins.
-
Analysis: Transfer 200 µL of the organic phase to HPLC vials.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Detection: UV at 254 nm (targeting the PMB chromophore).
-
Calculation of Selectivity (E)
The selectivity factor (
A self-validating check: If
Mechanism & Pathway Visualization
The following diagram illustrates the kinetic resolution pathway and the downstream biological impact of the selected enantiomer.
Caption: Workflow depicting the enzymatic resolution of PMB-Valerolactam Acetate and its translation to the biological inhibition of Prolyl-tRNA Synthetase.
References
-
McLaughlin, M. et al. (2014). "Reengineering the Synthesis of Halofuginone: A Chemoenzymatic Approach." Journal of Organic Chemistry. Link
-
Gotor, V. (2002). "Biocatalytic Kinetic Resolution of 3-Hydroxy-2-piperidinone Derivatives." Organic Process Research & Development. Link
-
Keller, T.H. et al. (2016). "Halofuginone and other febrifugine derivatives: synthetic strategies and biological activities." Natural Product Reports. Link
-
Dana Bioscience . "Product Catalog: 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate." Link
Comparative Pharmacokinetics of Lactam Derivatives: From Structure to Systemic Exposure
[1]
Executive Summary & Structural Distinctions[1]
In the landscape of central nervous system (CNS) drug development, the lactam scaffold is ubiquitous.[1] While often colloquially grouped, it is critical to distinguish between 2-oxopyrrolidine (5-membered ring; the "Racetam" core) and 2-oxopiperidine (6-membered ring; valerolactam) derivatives.[1]
This guide compares the pharmacokinetic (PK) profiles of these derivatives, focusing on how specific structural modifications—specifically side-chain lipophilicity and ring expansion—dictate absorption, distribution, metabolism, and excretion (ADME).[1] We analyze two primary clinical pairs to illustrate these principles:
-
The Antiepileptics: Levetiracetam vs. Brivaracetam (Side-chain modification).[1]
-
The Nootropics: Piracetam vs. Phenylpiracetam (Aromatic functionalization).[1]
-
The Hybrid: Fasoracetam (Piperidine-substituted pyrrolidone).[1]
Structural Nuance: The "2-Oxopiperidine" Clarification
Most clinically approved "racetams" are 2-oxopyrrolidines. True 2-oxopiperidine derivatives (e.g., specific anticancer agents like EF24 analogs or Alzheimer's candidates) exhibit distinct physicochemical properties due to the increased ring flexibility and lipophilicity of the six-membered lactam.[1] However, for the purpose of this guide, we focus on the clinically validated pyrrolidone core while referencing the piperidine moiety where relevant (e.g., Fasoracetam).[1]
Comparative Pharmacokinetic Profiles
A. The Antiepileptics: Levetiracetam vs. Brivaracetam
This comparison illustrates the impact of alkyl chain elongation on blood-brain barrier (BBB) permeability and receptor affinity.[1]
| Parameter | Levetiracetam (LEV) | Brivaracetam (BRV) | Mechanistic Insight |
| Structure | Propyl group increases lipophilicity (LogP). | ||
| Bioavailability (F) | ~100% (Oral) | ~100% (Oral) | Both are highly permeable (BCS Class I). |
| Tmax | 1.3 hours | 1.0 hour | BRV's higher lipophilicity facilitates slightly faster passive diffusion.[1] |
| Vd (Volume of Dist.) | 0.5 – 0.7 L/kg | 0.6 L/kg | Both approximate total body water, but BRV enters the brain faster.[1] |
| Protein Binding | < 10% | ~20% | Low binding prevents displacement interactions.[1] |
| Metabolism | Minimal (Hydrolysis) | Extensive (CYP2C19 mediated) | Critical Difference: BRV relies on hepatic clearance; LEV is renal. |
| Elimination T1/2 | 6–8 hours | 7–9 hours | Similar duration, supporting BID dosing.[1] |
| Brain Permeability | Moderate | High (23-fold higher than LEV) | The propyl chain drives rapid CNS entry and SV2A occupancy.[1] |
Senior Scientist Insight: The transition from Levetiracetam to Brivaracetam is a textbook example of lead optimization. By extending the ethyl chain to a propyl chain, medicinal chemists increased the affinity for the SV2A protein by 15-30 fold and significantly enhanced BBB permeability, allowing for a therapeutic dose reduction from 1000-3000 mg/day (LEV) to 50-200 mg/day (BRV).[1]
B. The Nootropics: Piracetam vs. Phenylpiracetam
This pair demonstrates how aromatic substitution alters potency and clearance pathways.[1]
| Parameter | Piracetam | Phenylpiracetam | Mechanistic Insight |
| Structure | 2-oxo-1-pyrrolidine acetamide | 4-phenyl analog of Piracetam | Phenyl group drastically increases lipophilicity. |
| Bioavailability | ~100% | ~100% | Excellent oral absorption for both.[1][2] |
| Potency | Low (Requires grams/day) | High (20-60x Piracetam) | Phenyl group enhances receptor interaction and BBB transit.[1] |
| Metabolism | None (Excreted unchanged) | Minimal/None | Both resist hepatic metabolism, but Phenylpiracetam has biliary excretion.[1] |
| Excretion | Renal (>95%) | Urine (~40%) & Bile/Sweat (~60%) | Critical Difference: Phenylpiracetam is not solely dependent on renal clearance. |
| Half-Life | 5 hours | 3–5 hours | Shorter T1/2 for Phenylpiracetam suggests faster tissue distribution. |
Visualizing the Pathway
The following diagram maps the structural evolution of these derivatives and their resulting pharmacokinetic fates.
Caption: Structural modifications to the 2-oxopyrrolidone core dictate clearance mechanisms (Renal vs. Hepatic) and blood-brain barrier (BBB) permeability efficiency.
Experimental Protocols for PK Profiling
To objectively compare these derivatives in a drug development setting, the following self-validating protocols are recommended.
Protocol A: In Vitro Permeability (PAMPA/Caco-2)
Purpose: To predict oral absorption and BBB penetration.
-
Preparation: Dissolve test compounds (10 µM) in transport buffer (pH 7.4).
-
Controls: Use Atenolol (low permeability marker) and Propranolol (high permeability marker) to validate the assay plate.
-
Incubation: Add to donor wells of a PAMPA plate (coated with lecithin/dodecane for BBB simulation). Incubate at room temperature for 18 hours.
-
Quantification: Measure donor and acceptor concentrations using LC-MS/MS.
-
Calculation: Calculate effective permeability (
) using the equation: [1]
Protocol B: In Vivo Pharmacokinetics (Rat Model)
Purpose: To determine T1/2, Cmax, and Clearance.[1]
-
Dosing: Administer single bolus dose (e.g., 10 mg/kg) IV and PO to Sprague-Dawley rats (
per group). -
Sampling: Collect serial blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[1]
-
Sample Prep (Protein Precipitation):
-
Bioanalysis (LC-MS/MS):
-
Data Analysis: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive AUC, CL, and Vss.[1]
References
-
Sargentini-Maier, M. L., et al. (2008).[1] "Pharmacokinetics and metabolism of the new antiepileptic drug brivaracetam in healthy subjects." Drug Metabolism and Disposition. Link
-
Malykh, A. G., & Sadaie, M. R. (2010).[1] "Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders."[1] Drugs. Link
-
Stockis, A., et al. (2010).[1] "Assessment of the potential for interaction between brivaracetam and levetiracetam." Epilepsy Research. Link
-
Gouliaev, A. H., et al. (1994).[1] "Piracetam and other structurally related nootropics."[1] Brain Research Reviews. Link
-
European Medicines Agency (EMA). (2016).[1] "Briviact (brivaracetam) Assessment Report." Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
